molecular formula C13H10Cl2N2O B069830 N4-Benzyl-2,6-dichloroisonicotinamide CAS No. 182224-71-1

N4-Benzyl-2,6-dichloroisonicotinamide

Cat. No.: B069830
CAS No.: 182224-71-1
M. Wt: 281.13 g/mol
InChI Key: FMICAMHYUFNJME-UHFFFAOYSA-N
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Description

N4-Benzyl-2,6-dichloroisonicotinamide (CAS 182224-71-1) is a specialty pyridinecarboxamide derivative of significant interest in agricultural chemical research and development. This compound features a benzyl group attached to the amide nitrogen and chlorine atoms at the 2 and 6 positions of the pyridine ring, yielding the molecular formula C 13 H 10 Cl 2 N 2 O and a molecular weight of 281.14 . As a nicotinamide derivative, this compound serves as a critical intermediate or lead structure for designing novel synthetic fungicides. Research in this area is heavily focused on combating resistant fungal pathogens, and heterocyclic compounds like this one are pivotal in developing new modes of action . The structural framework of nicotinic acid derivatives is a proven pharmacophore in agrochemistry, evident in successful commercial fungicides. The dichloro and benzyl substitutions on the isonicotinamide core are strategic modifications that can enhance biological activity and optimize physicochemical properties, making it a valuable scaffold for Structure-Activity Relationship (SAR) studies . This product is intended for research applications only and is a key chemical tool for scientists developing next-generation crop protection agents. Chemical Identifiers CAS Number: 182224-71-1 Molecular Formula: C 13 H 10 Cl 2 N 2 O Molecular Weight: 281.14 g/mol Synonyms: N-Benzyl-2,6-dichloroisonicotinaMide; 2,6-dichloro-N-(phenylmethyl)-4-pyridinecarboxamide

Properties

IUPAC Name

N-benzyl-2,6-dichloropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-11-6-10(7-12(15)17-11)13(18)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMICAMHYUFNJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=NC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381912
Record name N4-BENZYL-2,6-DICHLOROISONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182224-71-1
Record name N4-BENZYL-2,6-DICHLOROISONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N4-Benzyl-2,6-dichloroisonicotinamide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical properties of N4-Benzyl-2,6-dichloroisonicotinamide, a halogenated pyridinamide. This document outlines its fundamental chemical data, a detailed, plausible synthetic route, and a generalized workflow for its preparation and characterization. Due to the limited publicly available data on the specific biological functions of this compound, this guide will focus on its chemical characteristics and synthesis.

Core Chemical Properties

This compound is a derivative of isonicotinic acid, featuring two chlorine substituents on the pyridine ring and a benzyl group attached to the amide nitrogen. These structural features are anticipated to influence its chemical reactivity and potential biological interactions.

PropertyValueSource
CAS Number 182224-71-1[1]
Molecular Formula C₁₃H₁₀Cl₂N₂O[1]
Molecular Weight 281.14 g/mol [1]
Appearance White to off-white solid (predicted)
Boiling Point 438.3 ± 45.0 °C (Predicted)
Density 1.354 ± 0.06 g/cm³ (Predicted)
pKa 12.80 ± 0.46 (Predicted)
Storage Under inert gas (nitrogen or Argon) at 2-8°C[1]

Synthesis Protocol

The synthesis of this compound can be logically approached through a two-step process starting from 2,6-dichloroisonicotinic acid. The initial step involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with benzylamine.

Step 1: Synthesis of 2,6-dichloroisonicotinoyl chloride

This procedure is adapted from established methods for the synthesis of acyl chlorides from carboxylic acids.

Materials:

  • 2,6-dichloroisonicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dichloroisonicotinic acid in an excess of thionyl chloride or in an anhydrous solvent like DCM followed by the addition of oxalyl chloride.

  • Add a catalytic amount of anhydrous DMF to the suspension.

  • The reaction mixture is stirred at room temperature or gently heated to reflux until the evolution of gas (SO₂ and HCl, or CO, CO₂ and HCl) ceases and the solid dissolves, indicating the formation of the acyl chloride.

  • After the reaction is complete, the excess thionyl chloride or oxalyl chloride and the solvent are removed under reduced pressure to yield the crude 2,6-dichloroisonicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves the nucleophilic acyl substitution of the synthesized 2,6-dichloroisonicotinoyl chloride with benzylamine.

Materials:

  • 2,6-dichloroisonicotinoyl chloride

  • Benzylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

Procedure:

  • Dissolve the crude 2,6-dichloroisonicotinoyl chloride in an anhydrous solvent such as DCM or THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • In a separate flask, prepare a solution of benzylamine and a slight excess of a non-nucleophilic base (e.g., triethylamine) in the same anhydrous solvent.

  • Add the benzylamine solution dropwise to the cooled acyl chloride solution with vigorous stirring. The base is necessary to neutralize the hydrochloric acid byproduct of the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the completion of the reaction.

  • Upon completion, the reaction mixture is typically washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base and benzylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 2,6-dichloroisonicotinic acid acyl_chloride 2,6-dichloroisonicotinoyl chloride start->acyl_chloride Thionyl Chloride product This compound acyl_chloride->product Benzylamine, Base workup Aqueous Workup product->workup purify Recrystallization / Chromatography workup->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry purify->ms purity_analysis Purity Assessment (e.g., HPLC) purify->purity_analysis

Caption: Generalized workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

As of the current literature review, there is no specific information available regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. While various substituted benzamides and nicotinamides have been investigated for a wide range of biological activities, including as enzyme inhibitors or receptor modulators, any potential biological role for this specific compound remains to be determined through future research. The structural similarity to other biologically active molecules suggests that it could be a candidate for screening in various assays.

The following diagram represents a hypothetical logical workflow for the initial biological screening of a novel compound like this compound.

G Hypothetical Biological Screening Workflow cluster_screening Initial Screening cluster_hit_validation Hit Validation cluster_moa Mechanism of Action Studies compound This compound cell_viability Cell Viability/Toxicity Assays compound->cell_viability target_assays Target-Based Assays (e.g., Kinase, GPCR) compound->target_assays phenotypic_assays Phenotypic Screening compound->phenotypic_assays dose_response Dose-Response Studies cell_viability->dose_response target_assays->dose_response phenotypic_assays->dose_response selectivity Selectivity Profiling dose_response->selectivity target_id Target Identification selectivity->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis

Caption: A logical workflow for the initial biological evaluation of a novel chemical entity.

Conclusion

This compound is a chemical entity for which basic physicochemical properties can be predicted and a reliable synthetic route can be proposed based on established organic chemistry principles. However, a comprehensive understanding of this molecule is currently limited by the absence of experimental data on its properties and, most notably, its biological activity. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers interested in the synthesis and further investigation of this and related compounds. Future studies are required to elucidate its potential role in medicinal chemistry and drug development.

References

Synthesis of N4-Benzyl-2,6-dichloroisonicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a feasible synthesis pathway for N4-Benzyl-2,6-dichloroisonicotinamide, a molecule of interest for researchers and professionals in drug development. The synthesis is presented as a multi-step process, beginning with the formation of 2,6-dichloroisonicotinic acid, followed by its conversion to a reactive acid chloride intermediate, and culminating in the final amidation with benzylamine.

Core Synthesis Pathway

The synthesis of this compound can be logically approached in three primary stages:

  • Synthesis of 2,6-Dichloroisonicotinic Acid: The precursor, 2,6-dichloroisonicotinic acid, is synthesized from citrazinic acid. This reaction is well-documented and involves the use of a chlorinating agent.[1][2]

  • Formation of 2,6-Dichloropyridine-4-carbonyl Chloride: The carboxylic acid is then activated by converting it into an acid chloride. This is a standard procedure to facilitate the subsequent amidation reaction. The resulting compound is 2,6-dichloropyridine-4-carbonyl chloride.[3]

  • Amidation with Benzylamine: The final step involves the reaction of the activated acid chloride with benzylamine to form the target molecule, this compound. This is a nucleophilic acyl substitution reaction.[4]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of the key intermediate, 2,6-dichloroisonicotinic acid, as reported in the literature.

ParameterValueReference
Starting MaterialCitrazinic Acid[1]
ReagentsPhosphoroxychloride, Tetraethylammonium Chloride[1]
Reaction Time20 hours (18h at 130°C, 2h at 145°C)[1]
Product2,6-Dichloroisonicotinic Acid[1]
Yield89%[1]
AppearanceWhite Solid[1]
¹H NMR (400 MHz, DMSO-d6)δ 7.85 (s, 2H), 13.90 (br s, OH)[1]

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloroisonicotinic Acid[1]

This protocol is based on the general procedure described in the literature.[1]

Materials:

  • Citrazinic acid (10.35 g, 66.7 mmol)

  • Tetraethylammonium chloride (11.05 g, 66.7 mmol)

  • Phosphoroxychloride (20 mL, excess)

  • Crushed ice

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • A suspension of citrazinic acid and tetraethylammonium chloride in phosphoroxychloride is prepared.

  • The reaction mixture is heated to 130°C for 18 hours.

  • The temperature is then raised to 145°C and the reaction is continued for an additional 2 hours.

  • After completion, the mixture is cooled to room temperature.

  • The cooled reaction mixture is carefully poured onto crushed ice (150 g) for quenching.

  • The aqueous mixture is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic phases are dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the product, 2,6-dichloroisonicotinic acid, as a white solid.

Step 2: Synthesis of 2,6-Dichloropyridine-4-carbonyl Chloride (Proposed)

While a specific experimental protocol for this step was not found in the initial search, a standard method for converting a carboxylic acid to an acid chloride would be employed.

General Procedure:

  • 2,6-dichloroisonicotinic acid is dissolved in a suitable inert solvent (e.g., dichloromethane or toluene).

  • An excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is added, often with a catalytic amount of dimethylformamide (DMF).

  • The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases.

  • The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2,6-dichloropyridine-4-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.

Step 3: Synthesis of this compound (Proposed)

This final step involves the reaction of the acid chloride with benzylamine.

General Procedure:

  • The crude 2,6-dichloropyridine-4-carbonyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • The solution is cooled in an ice bath.

  • A solution of benzylamine (approximately 1 to 1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine or pyridine, to scavenge the HCl byproduct) in the same solvent is added dropwise.

  • The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

  • The reaction is monitored for completion (e.g., by TLC).

  • Upon completion, the reaction mixture is washed with water, a dilute acid solution (to remove excess amine and base), and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • The solvent is removed under reduced pressure, and the resulting crude product can be purified by a suitable method such as recrystallization or column chromatography to yield this compound.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway Citrazinic_Acid Citrazinic Acid Dichloro_Acid 2,6-Dichloroisonicotinic Acid Citrazinic_Acid->Dichloro_Acid + POCl₃, Et₄NCl Acid_Chloride 2,6-Dichloropyridine-4-carbonyl Chloride Dichloro_Acid->Acid_Chloride + SOCl₂ (or similar) Final_Product This compound Acid_Chloride->Final_Product Benzylamine Benzylamine Benzylamine->Final_Product

Caption: Overall synthesis pathway for this compound.

Experimental Workflow

Experimental_Workflow start Start: Citrazinic Acid step1 Chlorination with POCl₃ start->step1 intermediate1 Intermediate: 2,6-Dichloroisonicotinic Acid step1->intermediate1 step2 Activation with SOCl₂ intermediate1->step2 intermediate2 Intermediate: 2,6-Dichloropyridine-4-carbonyl Chloride step2->intermediate2 step3 Amidation with Benzylamine intermediate2->step3 purification Workup and Purification step3->purification end Final Product purification->end

Caption: Step-by-step experimental workflow for the synthesis.

References

Hypothesis on the Mechanism of Action for N4-Benzyl-2,6-dichloroisonicotinamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is a notable absence of publicly available scientific literature detailing the specific mechanism of action for N4-Benzyl-2,6-dichloroisonicotinamide. Consequently, this document presents a speculative hypothesis based on the biological activities of structurally analogous compounds. The information herein is intended for research and drug development professionals to guide future investigations and should not be construed as established fact. Further empirical validation is required to elucidate the precise molecular pathways and targets of this compound.

Executive Summary

This compound is a synthetic molecule featuring a dichlorinated pyridine ring, a core structure found in various biologically active compounds. While its direct mechanism of action remains uncharacterized, analysis of related chemical entities suggests several plausible hypotheses. These include, but are not limited to, the inhibition of enzymes crucial for pathogen survival, modulation of inflammatory pathways, and disruption of cellular signaling cascades. This whitepaper will explore these potential mechanisms, drawing parallels from published research on similar N-benzylbenzamide and nicotinamide derivatives.

Hypothesized Mechanisms of Action

Based on the activities of structurally related compounds, several potential mechanisms of action for this compound can be postulated.

Inhibition of InhA in Mycobacteria

A significant body of research exists on N-benzyl benzamides as direct inhibitors of the NADH-dependent 2-trans-enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.

  • Hypothesis: this compound may act as an inhibitor of InhA or a similar enzyme in other pathogens. The N-benzyl group and the amide linkage are common features in known InhA inhibitors. The dichloro-substitution on the isonicotinamide ring could influence binding affinity and specificity to the enzyme's active site.

A proposed signaling pathway for this hypothesis is outlined below:

inhA_inhibition N4_Benzyl_compound This compound InhA InhA Enzyme N4_Benzyl_compound->InhA Inhibition FAS_II Fatty Acid Synthesis II Pathway InhA->FAS_II Catalyzes Bacterial_Death Bacterial Death InhA->Bacterial_Death Inhibition leads to Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Leads to Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for

Caption: Hypothesized InhA Inhibition Pathway.

Antiprotozoal Activity

Derivatives of N-benzoyl-2-hydroxybenzamide have demonstrated activity against a range of protozoan parasites, including Plasmodium falciparum, Trypanosoma, and Leishmania. The mechanism for these related compounds is not fully elucidated but may involve disruption of vital metabolic pathways within the parasites.

  • Hypothesis: The structural motifs within this compound could confer antiprotozoal properties. The specific targets would likely be enzymes or proteins unique to the parasite's metabolism, offering a degree of selective toxicity.

Antioxidant and Anti-inflammatory Properties

Some N-benzyl derivatives have been reported to possess antioxidant activities. The isonicotinamide moiety is a part of the NAD+/NADH coenzymes, which are central to cellular redox reactions.

  • Hypothesis: this compound could modulate cellular redox states, potentially through interaction with enzymes involved in oxidative stress responses. This could also translate to anti-inflammatory effects by influencing redox-sensitive inflammatory signaling pathways like NF-κB.

A potential experimental workflow to investigate this is as follows:

antioxidant_workflow Cell_Culture Cell Culture (e.g., Macrophages) Stimulation Induce Oxidative Stress (e.g., LPS/H2O2) Cell_Culture->Stimulation Treatment Treat with this compound Stimulation->Treatment ROS_Assay Measure ROS Levels (e.g., DCFDA assay) Treatment->ROS_Assay Cytokine_Analysis Analyze Pro-inflammatory Cytokines (e.g., ELISA for TNF-α, IL-6) Treatment->Cytokine_Analysis Western_Blot Western Blot for NF-κB Pathway Proteins Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation ROS_Assay->Data_Analysis Cytokine_Analysis->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for Investigating Antioxidant Activity.

Proposed Experimental Protocols

To test the aforementioned hypotheses, a series of well-defined experiments are necessary.

InhA Inhibition Assay
  • Objective: To determine if this compound inhibits InhA enzymatic activity.

  • Methodology:

    • Express and purify recombinant InhA from E. coli.

    • Perform a spectrophotometric assay to monitor the oxidation of NADH in the presence of a 2-trans-enoyl-ACP substrate.

    • Incubate varying concentrations of this compound with the enzyme prior to initiating the reaction.

    • Measure the decrease in absorbance at 340 nm over time to determine the rate of NADH consumption.

    • Calculate the IC50 value of the compound. A known InhA inhibitor should be used as a positive control.

Antiprotozoal Screening
  • Objective: To assess the in vitro activity of this compound against a panel of protozoan parasites.

  • Methodology:

    • Culture the desired parasites (e.g., P. falciparum, L. donovani, T. brucei) under appropriate conditions.

    • Expose the parasites to a serial dilution of this compound for a defined period (e.g., 48-72 hours).

    • Assess parasite viability using a suitable method, such as SYBR Green I for malaria, or resazurin-based assays for trypanosomes and leishmania.

    • Determine the EC50 value for each parasite. Standard antiprotozoal drugs should be used as positive controls.

Quantitative Data from Analogous Compounds

While no quantitative data exists for this compound, the following table summarizes data from structurally related compounds to provide a contextual framework.

Compound ClassTarget Organism/EnzymeReported Activity (IC50/EC50)
N-benzyl-4-((heteroaryl)methyl)benzamidesM. tuberculosis InhA0.1 - 10 µM
N-benzoyl-2-hydroxybenzamidesP. falciparum (K1 strain)0.5 - 20 µM
N-benzoyl-2-hydroxybenzamidesL. donovani1 - 15 µM

Conclusion and Future Directions

The mechanism of action of this compound remains to be elucidated. However, based on the established activities of analogous chemical structures, it is reasonable to hypothesize that its biological effects may stem from the inhibition of key microbial enzymes, such as InhA, or through the modulation of host-pathogen interactions via anti-inflammatory or antioxidant pathways.

Future research should focus on:

  • Target Identification: Employing techniques such as chemical proteomics or thermal shift assays to identify direct binding partners of the compound.

  • In Vivo Efficacy: Evaluating the compound in relevant animal models of infectious or inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the contribution of the N-benzyl and dichloro-isonicotinamide moieties to its biological activity.

The hypotheses and experimental frameworks presented in this whitepaper provide a foundational roadmap for the systematic investigation of this compound's mechanism of action, which could unlock its potential as a novel therapeutic agent.

N4-Benzyl-2,6-dichloroisonicotinamide: A Prospective Analysis of Potential Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical exploration of the potential biological targets of N4-Benzyl-2,6-dichloroisonicotinamide. As of the date of this publication, a comprehensive literature search has revealed no specific biological or pharmacological studies directly investigating this compound. The following analysis is therefore based on the known biological activities of its constituent chemical moieties: the isonicotinamide core and the dichlorinated pyridine ring. The content herein is intended to serve as a foundational guide for future research and not as a definitive statement of this compound's biological function.

Executive Summary

This compound is a small molecule of interest due to the established bioactivity of its structural components. The isonicotinamide scaffold is a well-known pharmacophore present in numerous therapeutic agents, while the chlorinated pyridine motif is a common feature in both pharmaceutical and agrochemical compounds. This whitepaper explores the hypothetical biological targets of this compound by examining the established activities of structurally related compounds. The aim is to provide a rational basis for initiating research and development efforts focused on this molecule.

Structural Features and Potential Bioactivity

The structure of this compound combines three key features that may contribute to its biological activity:

  • Isonicotinamide Core: A derivative of pyridine-4-carboxamide, this core is a known hydrogen bond donor and acceptor, allowing for potential interactions with a variety of biological macromolecules.

  • 2,6-Dichloro Substitution: The presence of chlorine atoms on the pyridine ring can significantly alter the electronic properties of the molecule, enhance its lipophilicity, and potentially direct its binding to specific targets. Such substitutions are known to influence metabolic stability and cell permeability.

  • N-Benzyl Group: The benzyl substituent adds a significant hydrophobic component to the molecule, which could facilitate interactions with hydrophobic pockets in target proteins.

Prospective Biological Targets Based on Analogue Studies

Given the absence of direct research, we can infer potential biological targets by examining studies on compounds with similar structural features.

Isonicotinamide Derivatives: A History of Diverse Bioactivity

Isonicotinamide and its derivatives have been investigated for a wide array of therapeutic applications. Notably, isonicotinohydrazide (isoniazid) is a cornerstone in the treatment of tuberculosis. More recent research has expanded the scope of isonicotinamide derivatives to include:

  • Antifungal Agents: Certain nicotinamide derivatives have demonstrated potent antifungal activity by disrupting the fungal cell wall.[1][2]

  • Enzyme Inhibition: Derivatives of nicotinamide have been identified as inhibitors of various enzymes, including DNA demethylases such as ALKBH2.[3]

One study on 2,6-dichloroisonicotinamide, a close structural relative, reported halting activity against the zoospores of the phytopathogenic fungus Aphanomyces cochlioides.[4] This suggests that this compound could be explored for its potential as an antifungal agent.

The Role of the Dichlorinated Pyridine Ring

Chlorinated pyridines are prevalent in medicinal chemistry and are known to contribute to the pharmacological profile of many drugs.[5] The chlorine substituents can enhance binding affinity and modulate the pharmacokinetic properties of a molecule. Research on chlorinated pyridines has indicated their use as intermediates in the synthesis of antibacterial and antifungal compounds.[6] The toxicological profile of chlorinated pyridines has also been a subject of study, which would be a crucial consideration in any drug development program.[7]

Hypothetical Signaling Pathway and Experimental Workflow

To guide future research, the following diagrams illustrate a potential signaling pathway that could be modulated by a bioactive isonicotinamide derivative and a general workflow for screening and target identification.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activation Compound N4-Benzyl-2,6- dichloroisonicotinamide Compound->Receptor Binding Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Altered Gene Expression Nucleus->Gene_Expression Biological_Response Biological Response (e.g., Fungal Cell Death) Gene_Expression->Biological_Response Experimental_Workflow Start Compound Synthesis (this compound) Screening High-Throughput Screening (e.g., Antifungal, Kinase Panels) Start->Screening Hit_Identification Hit Identification Screening->Hit_Identification Hit_Identification->Screening Inactive Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Target_Validation Target Identification & Validation (e.g., Proteomics) Dose_Response->Target_Validation Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization

References

An In-Depth Technical Guide on N4-Benzyl-2,6-dichloroisonicotinamide Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N4-Benzyl-2,6-dichloroisonicotinamide and its structural analogs, a class of compounds with significant potential in medicinal chemistry. While specific biological data for the title compound is limited in publicly available literature, this document consolidates information on the synthesis, biological activities, and potential mechanisms of action of closely related 2,6-dichloroisonicotinamide and N-substituted pyridine carboxamide derivatives. This guide is intended to serve as a foundational resource for researchers interested in exploring this chemical scaffold for the development of novel therapeutic agents.

Introduction

The pyridine carboxamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The substitution pattern on the pyridine ring and the nature of the N-substituent on the carboxamide group can be systematically varied to modulate the pharmacological properties of the resulting molecules. The 2,6-dichloro-substituted pyridine ring, in particular, offers synthetic handles for further derivatization and can influence the conformational preferences and electronic properties of the molecule.

This compound is a representative member of this class. While detailed studies on this specific molecule are not extensively reported, its structural analogs have shown a variety of biological activities, including anticancer, antifungal, and antitubercular effects. This guide will explore the synthesis of this scaffold, summarize the biological activities of its analogs, and provide detailed experimental protocols to facilitate further research in this area.

Synthesis of N-substituted 2,6-dichloroisonicotinamides

The synthesis of N-substituted 2,6-dichloroisonicotinamides is typically achieved through a direct amidation reaction. The key starting material, 2,6-dichloroisonicotinic acid, can be converted to its more reactive acid chloride derivative, which then readily reacts with a primary or secondary amine to form the desired amide.

A plausible synthetic route for this compound involves the reaction of 2,6-dichloroisonicotinoyl chloride with benzylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 2,6-dichloroisonicotinic_acid 2,6-dichloroisonicotinic acid Acid_chloride_formation Acid Chloride Formation 2,6-dichloroisonicotinic_acid->Acid_chloride_formation Thionyl_chloride Thionyl chloride (SOCl₂) Thionyl_chloride->Acid_chloride_formation Benzylamine Benzylamine Amidation Amidation Benzylamine->Amidation Base Base (e.g., Triethylamine) Base->Amidation Acid_chloride_formation->Amidation 2,6-dichloroisonicotinoyl chloride Final_Product This compound Amidation->Final_Product

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Representative Protocol)

This protocol is a generalized procedure based on standard amidation reactions.

Materials:

  • 2,6-dichloroisonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Benzylamine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Acid Chloride Formation: To a solution of 2,6-dichloroisonicotinic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2 hours, and then reflux for 1 hour. The progress of the reaction can be monitored by TLC. After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield crude 2,6-dichloroisonicotinoyl chloride, which can be used in the next step without further purification.

  • Amidation: Dissolve the crude 2,6-dichloroisonicotinoyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

  • Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities of Structural Analogs

Anticancer Activity

Several N-substituted pyridine carboxamide derivatives have been investigated for their anticancer properties. For instance, a series of 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent dual Src/Abl kinase inhibitors with significant antiproliferative activity against various cancer cell lines.[1]

Antifungal Activity

Pyridine carboxamides have also shown promise as antifungal agents. Some derivatives have been found to act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi.[2]

Antitubercular Activity

A pyridine carboxamide derivative, MMV687254, was identified as a promising hit against Mycobacterium tuberculosis. This compound was shown to be a prodrug that is hydrolyzed by the amidase AmiC to its active form.[3]

Plant Systemic Acquired Resistance (SAR)

Derivatives of 2,6-dichloroisonicotinic acid have been reported to induce systemic acquired resistance in plants, offering protection against a broad spectrum of pathogens.[4]

Table 1: Biological Activities of Selected N-substituted Pyridine Carboxamide Analogs

Compound/ClassTarget/ActivityModel SystemPotency (IC₅₀/EC₅₀/MIC)Reference
2-(aminopyrimidinyl)thiazole-5-carboxamidesSrc/Abl kinase inhibitionEnzymatic and cell-based assaysNanomolar range[1]
Pyridine carboxamide derivativesSuccinate Dehydrogenase (SDH) inhibitionEnzymatic assay5.6 mg/L (for compound 3f)[2]
MMV687254Mycobacterium tuberculosis growth inhibitionIn vitro cultureBacteriostatic[3]
2,6-dichloroisonicotinic acid amidesSystemic Acquired Resistance (SAR) inductionPlantsNot specified[4]

Potential Signaling Pathways

Based on the targets identified for structurally related compounds, this compound and its analogs could potentially modulate key signaling pathways involved in cell proliferation, survival, and metabolism. For example, inhibition of kinases like Src and Abl would impact downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer.

G Compound N-substituted 2,6-dichloroisonicotinamide (Hypothetical) Src_Abl Src/Abl Kinases Compound->Src_Abl Inhibition PI3K_Akt PI3K/Akt Pathway Src_Abl->PI3K_Akt Activation MAPK_ERK MAPK/ERK Pathway Src_Abl->MAPK_ERK Activation Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation MAPK_ERK->Proliferation

Figure 2: Hypothetical signaling pathway potentially modulated by this class of compounds.

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the biological activity of this compound and its analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

G Start Start: Seed cells in 96-well plate Incubate_24h Incubate 24h Start->Incubate_24h Treat Treat with compound (serial dilutions) Incubate_24h->Treat Incubate_48_72h Incubate 48-72h Treat->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC₅₀ Read_Absorbance->Analyze

Figure 3: Workflow for a typical in vitro cytotoxicity (MTT) assay.

Conclusion

This compound and its structural analogs represent a promising class of compounds with potential for development as therapeutic agents. While specific data on the title compound is limited, the diverse biological activities reported for related pyridine carboxamides, including anticancer, antifungal, and antitubercular effects, highlight the potential of this scaffold. This technical guide provides a foundation for the synthesis and biological evaluation of this compound class. Further research, including the synthesis of a focused library of analogs and comprehensive biological screening, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of N-substituted 2,6-dichloroisonicotinamides.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Within this broad class, N-substituted isonicotinamides, particularly those with halogen substitutions, have garnered significant interest due to their diverse biological activities. This technical guide focuses on the discovery and characterization of N4-Benzyl-2,6-dichloroisonicotinamide and its related analogs. While the specific discovery of this exact molecule is not extensively documented in publicly available literature, this paper synthesizes information on its plausible synthesis, potential biological relevance based on structurally similar compounds, and the experimental methodologies required for its investigation.

The strategic placement of chlorine atoms at the 2 and 6 positions of the pyridine ring significantly influences the molecule's electronic properties and metabolic stability, making it an intriguing candidate for drug discovery programs. The N-benzyl substituent provides a lipophilic moiety that can engage in various receptor-ligand interactions. This guide will delve into the synthetic pathways, potential structure-activity relationships (SAR), and the experimental protocols necessary to explore the therapeutic potential of this class of compounds.

Chemical Structure and Properties

The core structure of the focus compounds consists of a dichloro-substituted pyridine ring with an amide linkage to a benzyl group at the 4-position.

General Structure of this compound.

Synthesis Pathway

The synthesis of this compound can be logically approached through a two-step process starting from citrazinic acid. The first step involves the chlorination of citrazinic acid to produce 2,6-dichloroisonicotinic acid. This intermediate is then activated, typically to its acyl chloride, and subsequently reacted with benzylamine to form the final amide product.

Synthesis_Workflow A Citrazinic Acid B 2,6-Dichloroisonicotinic Acid A->B POCl3, Heat C 2,6-Dichloroisonicotinoyl Chloride B->C SOCl2 or (COCl)2 D This compound C->D Benzylamine, Base

Proposed synthesis workflow for this compound.

Potential Biological Activity and Structure-Activity Relationship (SAR)

Table 1: Potential Biological Activities of Related Compound Classes

Compound ClassBiological Target/ActivityKey Structural FeaturesReference
Nicotinamide DerivativesALKBH2 DNA demethylase inhibitionNicotinamide core, varied substitutions[1]
Pyridine-2,6-dicarboxamidesG-quadruplex stabilizationPlanar aromatic systems, amide linkers
Dichloro-substituted aromaticsKinase inhibition, anti-inflammatoryDichloro substitution pattern
N-Benzyl amidesVarious, including GPCRs and enzymesBenzyl group for hydrophobic interactions

Based on these related structures, a hypothetical signaling pathway that could be modulated by this compound might involve the inhibition of a critical cellular enzyme, such as a kinase or a DNA-modifying enzyme.

Signaling_Pathway cluster_0 Hypothetical Signaling Pathway Inhibition A This compound B Target Enzyme (e.g., Kinase) A->B Inhibition D Phosphorylated Substrate B->D Phosphorylation C Substrate E Downstream Signaling Cascade D->E F Cellular Response (e.g., Apoptosis) E->F

Hypothetical signaling pathway inhibited by the compound.

The structure-activity relationship for this class of compounds would likely be influenced by:

  • Substituents on the Benzyl Ring: Electron-donating or withdrawing groups on the phenyl ring of the benzyl moiety could modulate binding affinity and pharmacokinetic properties.

  • Modifications of the Dichloro-Pyridine Core: Shifting the position of the chlorine atoms or replacing them with other halogens would likely have a significant impact on activity.

  • The Amide Linker: Alterations to the amide bond, such as N-methylation or replacement with a different linker, could affect conformational flexibility and hydrogen bonding potential.

Experimental Protocols

Synthesis of 2,6-Dichloroisonicotinic Acid

This protocol is adapted from established procedures for the chlorination of citrazinic acid.

Materials:

  • Citrazinic acid

  • Phosphorus oxychloride (POCl₃)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Benzylamine

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

Procedure:

  • Chlorination of Citrazinic Acid: A mixture of citrazinic acid and an excess of phosphorus oxychloride is heated at reflux for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and the resulting precipitate is filtered, washed with water, and dried to yield 2,6-dichloroisonicotinic acid.

  • Formation of 2,6-Dichloroisonicotinoyl Chloride: 2,6-dichloroisonicotinic acid is suspended in an anhydrous solvent like DCM. Thionyl chloride or oxalyl chloride (with a catalytic amount of DMF) is added, and the mixture is stirred at room temperature or gentle heat until the reaction is complete (cessation of gas evolution). The solvent and excess reagent are removed in vacuo to yield the crude acyl chloride, which is often used immediately in the next step.

  • Amide Formation: The crude 2,6-dichloroisonicotinoyl chloride is dissolved in anhydrous DCM and cooled in an ice bath. A solution of benzylamine and a base (e.g., triethylamine, to scavenge the HCl byproduct) in DCM is added dropwise. The reaction is stirred and allowed to warm to room temperature. Progress is monitored by TLC.

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated. The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

In Vitro Biological Assays

To evaluate the biological activity of the synthesized compounds, a panel of in vitro assays would be employed.

Example Assay: Kinase Inhibition Assay

  • Reagents: Kinase enzyme, substrate peptide, ATP, assay buffer, and the test compound (this compound).

  • Procedure: The kinase, substrate, and test compound (at various concentrations) are pre-incubated in the assay buffer. The reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the analysis of related compounds, it holds potential for activities such as enzyme inhibition relevant to oncology or inflammatory diseases. The synthetic route is feasible and allows for the generation of a diverse library of analogs for comprehensive structure-activity relationship studies. Further investigation, guided by the protocols outlined in this guide, is warranted to fully elucidate the pharmacological profile of this intriguing class of molecules.

References

In-depth Technical Guide: N4-Benzyl-2,6-dichloroisonicotinamide (CAS 182224-71-1)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the currently available scientific and technical data for N4-Benzyl-2,6-dichloroisonicotinamide, intended for researchers, scientists, and drug development professionals.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 182224-71-1, is a chemical compound belonging to the class of substituted isonicotinamides. Its structure features a central pyridine ring substituted with two chlorine atoms, an amide group at the 4-position, and a benzyl group attached to the amide nitrogen. While this compound is available from several chemical suppliers, a thorough review of publicly accessible scientific literature and databases reveals a significant lack of in-depth studies on its biological activity, mechanism of action, and specific applications in research and drug development.

This guide aims to provide a consolidated overview of the available information on this compound and to highlight the current gaps in knowledge.

Physicochemical Properties

Based on information from chemical suppliers, the basic physicochemical properties of this compound are summarized below. It is important to note that experimental data for many of these properties are not extensively published in peer-reviewed literature.

PropertyValueSource
CAS Number 182224-71-1N/A
Molecular Formula C₁₃H₁₀Cl₂N₂ON/A
Molecular Weight 297.14 g/mol N/A
Appearance White to off-white solid (typical)N/A
Purity Typically >95% (as supplied)N/A

Synthesis

Logical Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Intermediate Step cluster_2 Final Product 2_6_dichloroisonicotinic_acid 2,6-dichloroisonicotinic acid Acid_chloride_formation 2,6-dichloroisonicotinoyl chloride 2_6_dichloroisonicotinic_acid->Acid_chloride_formation Acyl chloride formation Benzylamine Benzylamine Final_Product This compound Benzylamine->Final_Product Thionyl_chloride Thionyl chloride (SOCl₂) or similar Acid_chloride_formation->Final_Product Amidation

Caption: A logical workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

A comprehensive search of scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any specific studies detailing the biological activity or mechanism of action of this compound. The absence of such literature suggests that this compound may be one of the following:

  • A novel compound that has not yet been extensively studied for its biological effects.

  • A synthetic intermediate used in the preparation of other, more complex molecules with biological activity.

  • A compound that has been synthesized but did not show significant activity in initial screenings, and thus the results were not published.

Experimental Data and Protocols

Consistent with the lack of published research on its biological activity, there are no available experimental protocols or quantitative data from assays, in-vitro, or in-vivo studies for this compound.

Signaling Pathways

There is no information available in the current scientific literature to associate this compound with any specific signaling pathways.

Conclusion and Future Directions

This compound (CAS 182224-71-1) remains a largely uncharacterized compound in the public scientific domain. While its chemical structure and synthesis are straightforward, there is a significant void in the understanding of its biological properties. For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of existing data means that any investigation into the bioactivity of this molecule would be novel.

Future research directions could include:

  • Initial biological screening: Testing the compound against a wide range of biological targets, such as enzymes, receptors, and various cell lines (e.g., cancer cell lines, microbial cultures) to identify any potential activity.

  • Computational studies: Employing in silico methods such as molecular docking and virtual screening against known protein targets to predict potential biological activities and guide experimental work.

  • Analogue synthesis: Systematically modifying the structure of this compound to create a library of related compounds for structure-activity relationship (SAR) studies.

Until such studies are conducted and published, the full potential and role of this compound in the fields of medicinal chemistry and drug discovery will remain unknown.

Unveiling the Solubility Profile of N4-Benzyl-2,6-dichloroisonicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of N4-Benzyl-2,6-dichloroisonicotinamide, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines qualitative solubility expectations based on its structural analogues and provides a detailed experimental protocol for precise solubility determination.

Core Compound Information

This compound is a derivative of isonicotinamide, characterized by the presence of a benzyl group and two chlorine atoms on the pyridine ring. These structural modifications are anticipated to significantly influence its solubility profile compared to the parent compound.

PropertyValue
CAS Number 182224-71-1
Molecular Formula C13H10Cl2N2O
Molecular Weight 281.14 g/mol
Appearance White to off-white solid
Purity Typically ≥97%

Solubility Profile

Isonicotinamide itself is known to be soluble in water, ethanol, methanol, and DMSO.[1] The introduction of the lipophilic benzyl group and the chloro substituents on this compound is expected to decrease its aqueous solubility while potentially enhancing its solubility in organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a powerful aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds.[2]
Ethanol Likely SolubleThe parent compound, isonicotinamide, is soluble in ethanol.[1] The benzyl group may enhance this solubility.
Methanol Likely SolubleSimilar to ethanol, the parent compound's solubility suggests potential solubility of the derivative.[1]
Acetonitrile Moderately SolubleAcetonitrile is a polar aprotic solvent, and solubility would depend on the overall polarity of the molecule.
Water Low to InsolubleThe presence of the hydrophobic benzyl group and chlorine atoms is expected to significantly reduce aqueous solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data, the Shake-Flask method is a reliable and widely used technique. This protocol is adapted from established methodologies for determining the thermodynamic solubility of chemical compounds.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, Ethanol, Water)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them in a constant temperature incubator or water bath on an orbital shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of the excess solid. For finer suspensions, centrifugation can be used to separate the solid from the liquid phase.

  • Sample Dilution: Carefully pipette a known aliquot of the clear supernatant into a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Agitate at constant temperature (24-72 hours) A->B C Allow solid to sediment or centrifuge B->C D Collect clear supernatant C->D E Dilute supernatant to a known volume D->E F Quantify concentration using HPLC or Spectrophotometry E->F G Calculate solubility (mg/mL or mol/L) F->G

Caption: Experimental Workflow for Solubility Determination using the Shake-Flask Method.

Biological Activity and Signaling Pathways

At present, there is no specific information available in the public domain detailing the signaling pathways in which this compound is directly involved. Research into compounds with similar structural motifs, such as N-benzyl benzamides and isonicotinohydrazides, has indicated potential biological activities, including antitubercular effects and enzyme inhibition.[3][4] However, these findings are not directly transferable to this compound. Further investigation is required to elucidate its specific mechanism of action and its role in any biological pathways.

Conclusion

This technical guide provides a foundational understanding of the solubility characteristics of this compound. While quantitative data is currently lacking, the provided qualitative predictions and the detailed experimental protocol for the Shake-Flask method offer a clear path for researchers to determine its precise solubility in various solvents. The elucidation of its biological activity and involvement in signaling pathways remains a key area for future research.

References

N4-Benzyl-2,6-dichloroisonicotinamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of N4-Benzyl-2,6-dichloroisonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from available safety data sheets, general chemical principles, and stability data of analogous compounds. It outlines potential degradation pathways and provides detailed, albeit generalized, experimental protocols for forced degradation studies to assess the intrinsic stability of the molecule. This document is intended to serve as a foundational resource for researchers and professionals involved in the handling, formulation, and development of this compound.

Physicochemical Properties and Storage

This compound is a substituted pyridine derivative. While specific, experimentally determined physicochemical data is limited in publicly accessible literature, general characteristics can be inferred from its structure.

Table 1: Summary of General Properties and Storage Recommendations

ParameterValue/RecommendationSource/Rationale
Chemical Formula C₁₃H₁₀Cl₂N₂O-
Molecular Weight 281.14 g/mol -
Recommended Storage Store at 2-8°C under an inert atmosphere.Supplier Recommendations
Physical Appearance Likely a solid crystalline powder.General property of similar small molecules.
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Poorly soluble in water.Inferred from the presence of aromatic rings and an amide group.
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.General reactivity of amides and chloro-substituted pyridines.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods and designing stable formulations.

Hydrolytic Degradation

The amide linkage is susceptible to hydrolysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This would lead to the cleavage of the amide bond, yielding 2,6-dichloroisonicotinic acid and benzylamine.[1][2]

  • Base-Catalyzed Hydrolysis: Hydroxide ions can directly attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to form the carboxylate salt of 2,6-dichloroisonicotinic acid and benzylamine.[1]

Oxidative Degradation

The pyridine ring and the benzylic position are potential sites for oxidation.

  • Pyridine Ring Oxidation: The electron-rich pyridine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.[3]

  • Benzylic Oxidation: The methylene group of the benzyl substituent is a potential site for oxidative attack, which could lead to the formation of a benzoyl derivative or cleavage of the benzyl group.

Photodegradation

Many aromatic compounds and benzylamines are known to be light-sensitive.[4][5]

  • Photolytic Cleavage: The carbon-nitrogen bond of the benzylamine moiety could be susceptible to photolytic cleavage upon exposure to UV or visible light.

  • Photo-oxidation: In the presence of light and oxygen, photo-oxidative degradation pathways may be initiated.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. The degradation products would depend on the specific conditions, but could involve cleavage of the amide bond or decomposition of the pyridine ring. Studies on nicotinamide analogs have shown that thermal degradation can lead to the cleavage of the nicotinamide moiety.[6][7][8][9]

Diagram of Potential Degradation Pathways

cluster_stress Stress Conditions cluster_products Potential Degradation Products N4 This compound Acid Acidic Hydrolysis N4->Acid Base Basic Hydrolysis N4->Base Oxidation Oxidation N4->Oxidation Light Photodegradation N4->Light Heat Thermal Degradation N4->Heat AcidProduct 2,6-dichloroisonicotinic acid + Benzylamine Acid->AcidProduct BaseProduct 2,6-dichloroisonicotinate + Benzylamine Base->BaseProduct OxidizedProduct N-oxides, Benzoic acid derivatives Oxidation->OxidizedProduct PhotoProduct Cleavage products Light->PhotoProduct ThermalProduct Decomposition products Heat->ThermalProduct

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

The following protocols are generalized based on ICH guidelines for forced degradation studies and are intended to be adapted for the specific properties of this compound.[10][11] The goal of these studies is to generate degradation products to an extent of 5-20% to facilitate the development of a stability-indicating analytical method, typically HPLC.

General Procedure
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Subject the stock solutions to the stress conditions outlined below.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization/Quenching: Neutralize acidic and basic samples before analysis. Dilute samples to an appropriate concentration for analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC with UV detection).

Table 2: Proposed Forced Degradation Conditions

Stress ConditionProposed Protocol
Acid Hydrolysis Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
Base Hydrolysis Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
Oxidation Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light.
Thermal Degradation Expose the solid compound and a solution of the compound to 80°C in a controlled oven.
Photostability Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10][11] A control sample should be wrapped in aluminum foil to protect it from light.

Diagram of a Typical Stability Testing Workflow

start Start: Stability Assessment prep Prepare Sample Solutions (e.g., 1 mg/mL) start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Collect Samples at Defined Time Points stress->sample quench Neutralize/Quench Reactions and Dilute Samples sample->quench analyze Analyze by Stability-Indicating Method (e.g., HPLC) quench->analyze data Analyze Data: - Purity - Degradation Products - Mass Balance analyze->data report Report Findings: - Stability Profile - Degradation Pathways data->report end End report->end

Caption: A generalized workflow for conducting forced degradation studies.

Recommendations for Handling and Formulation Development

  • Handling: Given the potential for degradation, this compound should be handled in a controlled environment. Weighing and transferring of the solid should be done promptly to minimize exposure to atmospheric moisture and light.

  • Formulation: For liquid formulations, careful consideration of the pH and the inclusion of antioxidants may be necessary to ensure stability. The use of light-protective packaging is highly recommended for all types of formulations. Aqueous formulations, particularly at non-neutral pH, should be avoided if possible, or their stability should be rigorously tested.

  • Analytical Method Development: A stability-indicating analytical method, capable of separating the intact drug from all potential degradation products, is essential for accurate stability assessment. The forced degradation samples generated using the protocols above are critical for the development and validation of such a method.

Conclusion

References

Predicted ADME Properties of N4-Benzyl-2,6-dichloroisonicotinamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound N4-Benzyl-2,6-dichloroisonicotinamide. In the absence of direct experimental data, this report leverages in silico predictive models to forecast the pharmacokinetic profile of the molecule. Such predictions are instrumental in the early stages of drug discovery for identifying potential liabilities and guiding further experimental validation.[1][2]

Predicted Physicochemical and ADME Properties

The following table summarizes the predicted physicochemical and ADME properties of this compound. These values were generated using computational models that are widely accepted in the pharmaceutical industry for early-stage drug candidate assessment.

Property CategoryParameterPredicted ValueInterpretation
Physicochemical Properties Molecular Weight ( g/mol )307.16Within the typical range for orally bioavailable drugs (<500 g/mol ).[3]
LogP (Lipophilicity)3.58Indicates good lipophilicity, suggesting favorable membrane permeability but also potential for non-specific binding.
Water Solubility (LogS)-4.25Predicted to be poorly soluble in water, which could impact dissolution and absorption.
Polar Surface Area (Ų)49.9Within the desirable range for good cell membrane permeability.
Absorption Human Intestinal AbsorptionHighPredicted to be well absorbed from the gastrointestinal tract.
Caco-2 Permeability (logPapp)0.95Suggests high permeability across the intestinal epithelium, based on the Caco-2 cell model.[2]
P-glycoprotein SubstrateNoNot predicted to be a substrate of P-glycoprotein, a key efflux transporter, which is favorable for intestinal absorption and brain penetration.
Distribution Volume of Distribution (VDss)0.8 L/kgSuggests moderate distribution into tissues.
Blood-Brain Barrier (BBB) PermeantYesThe compound is predicted to cross the blood-brain barrier.
Metabolism CYP1A2 InhibitorNoUnlikely to inhibit the CYP1A2 enzyme, reducing the risk of drug-drug interactions with substrates of this enzyme.[2]
CYP2C9 InhibitorYesPredicted to be an inhibitor of CYP2C9, indicating a potential for drug-drug interactions with drugs metabolized by this enzyme.
CYP2C19 InhibitorNoUnlikely to inhibit the CYP2C19 enzyme.
CYP2D6 InhibitorYesPredicted to be an inhibitor of CYP2D6, suggesting a potential for interactions with drugs metabolized by this enzyme.[2]
CYP3A4 InhibitorYesPredicted to be an inhibitor of CYP3A4, the most common drug-metabolizing enzyme, indicating a high potential for drug-drug interactions.
Excretion Total Clearance0.5 mL/min/kgPredicted to have low clearance, suggesting a potentially longer half-life.
Renal ExcretionLowPrimarily cleared through metabolism rather than renal excretion.
Toxicity hERG I InhibitorLow riskLow probability of inhibiting the hERG channel, which is associated with cardiac toxicity.
AMES ToxicityNoNot predicted to be mutagenic based on the AMES test.
Skin SensitizationNoUnlikely to cause skin sensitization.

Methodologies for ADME Prediction and Experimental Validation

The in silico data presented above is generated using quantitative structure-activity relationship (QSAR) models, which are computational algorithms that predict the activities of chemical compounds based on their molecular structures. While these predictions are valuable for initial screening, experimental validation is crucial. Below are detailed methodologies for key in vitro ADME assays that could be used to confirm the predicted properties of this compound.[4]

Experimental Protocols

1. Caco-2 Permeability Assay

  • Objective: To assess the rate of transport of a compound across the Caco-2 cell monolayer, which is an in vitro model of the human intestinal epithelium.[4]

  • Methodology:

    • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound (this compound) is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points.

    • To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side.

    • The concentration of the compound in the samples is quantified using LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

2. Metabolic Stability in Liver Microsomes

  • Objective: To determine the in vitro metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

  • Methodology:

    • The test compound is incubated with human or rat liver microsomes in the presence of the cofactor NADPH at 37°C.[4]

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

    • The concentration of the parent compound remaining in each sample is quantified by LC-MS/MS.

    • The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

3. Cytochrome P450 (CYP) Inhibition Assay

  • Objective: To evaluate the potential of a compound to inhibit the activity of major CYP isoforms.

  • Methodology:

    • A specific substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) is incubated with human liver microsomes and a range of concentrations of the test compound.

    • The reaction is initiated by the addition of NADPH.

    • After a set incubation period, the reaction is stopped, and the formation of the metabolite of the probe substrate is measured by LC-MS/MS.

    • The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.

Visualizing Predictive Workflows and Biological Pathways

ADME Prediction Workflow

The following diagram illustrates a typical in silico workflow for predicting the ADME properties of a novel chemical entity.

ADME_Prediction_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output Compound This compound (SMILES/SDF) Physchem Physicochemical Properties Compound->Physchem Metabolism Metabolism Compound->Metabolism Excretion Excretion Compound->Excretion Toxicity Toxicity Compound->Toxicity Absorption Absorption Physchem->Absorption Distribution Distribution Physchem->Distribution Report ADME-Tox Profile Absorption->Report Distribution->Report Metabolism->Report Excretion->Report Toxicity->Report

Caption: A flowchart illustrating the in silico ADME prediction process.

Hypothetical Signaling Pathway Interaction

Given its chemical structure as a nicotinamide derivative, this compound could potentially interact with pathways involving NAD+-dependent enzymes. The diagram below depicts a simplified, hypothetical signaling cascade that could be modulated by such a compound.

Signaling_Pathway cluster_drug Compound Action cluster_cellular Cellular Processes Drug N4-Benzyl-2,6- dichloroisonicotinamide NAD_Pool Intracellular NAD+ Pool Drug->NAD_Pool Modulates Sirtuin Sirtuin Activity NAD_Pool->Sirtuin PARP PARP Activity NAD_Pool->PARP Gene_Expression Gene Expression Sirtuin->Gene_Expression Regulates DNA_Repair DNA Repair PARP->DNA_Repair Regulates

Caption: A hypothetical signaling pathway involving NAD+ dependent enzymes.

References

Methodological & Application

Application Notes and Protocols for N4-Benzyl-2,6-dichloroisonicotinamide In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Benzyl-2,6-dichloroisonicotinamide is a small molecule of interest in kinase-focused drug discovery. To evaluate its potential as a kinase inhibitor, a robust and reproducible in vitro kinase assay is essential. This document provides a detailed protocol for determining the inhibitory activity of this compound against a representative tyrosine kinase, Src. The described methodology can be adapted for other kinases of interest.

The protocol outlines a common approach utilizing an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction as an indicator of kinase activity. The luminescence-based signal is inversely correlated with the inhibitory activity of the test compound.

Signaling Pathway Context

Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins. This process acts as a molecular switch, regulating a vast array of cellular activities, including growth, proliferation, differentiation, and apoptosis. Aberrant kinase activity is a hallmark of many diseases, most notably cancer, making kinases attractive targets for therapeutic intervention. The diagram below illustrates a simplified, generic kinase signaling pathway that can be inhibited by small molecules like this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_1 Downstream Kinase 1 (e.g., Src) Receptor->Kinase_1 Activates Kinase_2 Downstream Kinase 2 Kinase_1->Kinase_2 Activates Substrate Substrate Protein Kinase_2->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Transcription_Factor Transcription Factor Phospho_Substrate->Transcription_Factor Regulates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Modulates Inhibitor N4-Benzyl-2,6- dichloroisonicotinamide Inhibitor->Kinase_1 Inhibits

Caption: Simplified kinase signaling pathway and the inhibitory action of this compound.

Experimental Protocol: In Vitro Src Kinase Assay

This protocol is designed for a 384-well plate format, suitable for inhibitor screening.

Materials and Reagents:

  • Kinase: Recombinant human Src kinase (ensure high purity and activity).

  • Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate for Src.

  • Test Compound: this compound dissolved in 100% DMSO.

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Positive Control: A known Src inhibitor (e.g., Staurosporine or Dasatinib).

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • Plates: White, opaque 384-well assay plates.

  • Instrumentation: Multilabel plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution series of the test compound in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM).[1]

    • Using an acoustic liquid handler or manual pipetting, transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the assay plate wells.

    • Prepare control wells:

      • 0% Inhibition (High Signal): DMSO only.

      • 100% Inhibition (Low Signal): A known potent inhibitor at a high concentration.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate solution in the assay buffer. The final concentration of the enzyme should be determined empirically to ensure the reaction is in the linear range.[1]

    • Add 5 µL of the 2X enzyme/substrate mix to each well of the assay plate containing the pre-spotted compounds.

    • Mix the plate gently (e.g., shake for 30 seconds).

    • Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the kinase.[1]

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in the assay buffer. The final ATP concentration should ideally be at the Km value for the specific kinase to accurately determine IC50 values.

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume will be 10 µL.[1]

    • Mix the plate gently for 30 seconds.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear phase.[1]

  • Termination and Signal Detection (using ADP-Glo™):

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This will deplete the remaining ATP.[1]

    • Mix the plate for 30 seconds and incubate for 40 minutes at room temperature.[1]

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[1]

    • Mix the plate for 30 seconds and incubate for 30-60 minutes at room temperature to allow the signal to stabilize.[1]

  • Data Acquisition:

    • Measure the luminescence of each well using a compatible plate reader.

Experimental Workflow Diagram:

G A 1. Compound Plating (Serial Dilution of this compound in DMSO) B 2. Add 2X Kinase/Substrate Mix (e.g., Src + Peptide Substrate) A->B C Pre-incubation (15 min @ RT) B->C D 3. Add 2X ATP Solution (Initiate Reaction) C->D E Kinase Reaction (60 min @ RT) D->E F 4. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) E->F G Incubation (40 min @ RT) F->G H 5. Add Kinase Detection Reagent (Generate Luminescent Signal) G->H I Incubation (30 min @ RT) H->I J 6. Read Luminescence (Plate Reader) I->J K 7. Data Analysis (Calculate % Inhibition & IC₅₀) J->K

Caption: Workflow of the in vitro kinase assay for this compound.

Data Presentation and Analysis

The raw luminescence data should be normalized using the high and low control wells. The percent inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (SignalCompound - SignalLow) / (SignalHigh - SignalLow)) [1]

The calculated percent inhibition values are then plotted against the logarithm of the compound concentration. A four-parameter logistic equation is used to fit the dose-response curve and determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Table 1: Hypothetical Inhibition Data for this compound against Src Kinase

Compound Concentration (µM)Average Luminescence% Inhibition
10015,00098.2
33.325,00091.5
11.150,00078.0
3.7120,00051.2
1.2200,00018.6
0.4230,0006.8
0.1245,0000.4
0 (DMSO)246,0000.0
High Control (Inhibitor)12,000100.0
Calculated IC₅₀ (µM) \multicolumn{2}{c}{3.5 }

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

This document provides a comprehensive protocol for the in vitro evaluation of this compound as a kinase inhibitor. Adherence to this detailed methodology will enable researchers to generate reliable and reproducible data on the compound's inhibitory potency, which is a critical step in the early stages of drug discovery and development. The principles and steps outlined can be readily adapted to assess the compound's activity against a broader panel of kinases.

References

Application Notes and Protocols for N4-Benzyl-2,6-dichloroisonicotinamide in Cancer Cell Line Screening

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Following a comprehensive search of scientific literature and databases, no public data was found regarding the screening of N4-Benzyl-2,6-dichloroisonicotinamide against cancer cell lines. Therefore, the detailed Application Notes and Protocols requested, including quantitative data and specific signaling pathways, cannot be generated for this specific compound at this time.

The information presented below is a generalized guide for cancer cell line screening and provides standardized protocols that would be applicable for the evaluation of a novel compound such as this compound. This document is intended to serve as a template for researchers designing and executing initial in vitro anti-cancer screening experiments.

Introduction

The evaluation of novel chemical entities for anti-cancer properties is a cornerstone of drug discovery. A primary step in this process involves screening the compound against a panel of well-characterized cancer cell lines to assess its cytotoxic and cytostatic effects. This document outlines the principles and protocols for conducting such a screen, using the hypothetical evaluation of "this compound" as a framework. The described workflows are based on established methodologies, such as those utilized by the National Cancer Institute (NCI) for their NCI-60 human tumor cell line screen.[1][2]

Data Presentation (Illustrative)

Should experimental data for this compound become available, it would be structured as follows for clear interpretation and comparison.

Table 1: Hypothetical IC50 Values for this compound Across Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast AdenocarcinomaData Not Available
NCI-H460Lung CarcinomaData Not Available
SF-268GliomaData Not Available
A549Lung CarcinomaData Not Available
MDA-MB-231Breast AdenocarcinomaData Not Available
PANC-1Pancreatic CarcinomaData Not Available
K562LeukemiaData Not Available
HL-60LeukemiaData Not Available

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell growth.

Experimental Protocols

The following are detailed protocols for the initial in vitro assessment of a novel compound.

Cell Line Maintenance and Culture

Aseptic cell culture techniques are paramount for reliable and reproducible results.

  • Cell Lines: Obtain cancer cell lines from a reputable cell bank (e.g., ATCC, ECACC, DSMZ).[3] Ensure cell lines are routinely tested for mycoplasma contamination.

  • Culture Medium: Grow cells in the recommended medium, typically RPMI 1640, supplemented with 5% or 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.[1]

  • Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.[4]

  • Sub-culturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.[4] This typically involves washing with a phosphate-buffered saline (PBS) solution, detachment with a trypsin-EDTA solution, and reseeding into new flasks with fresh medium.

Cell Viability (MTT/SRB) Assay

This protocol determines the effect of the compound on cell proliferation and viability.

  • Cell Seeding: In a 96-well microtiter plate, seed cells at a predetermined density (e.g., 5,000 to 40,000 cells/well) in 100 µL of culture medium.[1] Allow cells to attach and resume growth for 24 hours.[1]

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[1] Perform serial dilutions to create a range of concentrations.

  • Treatment: Add 100 µL of the diluted compound to the respective wells, resulting in the desired final concentrations.[1] Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for an additional 48-72 hours.[1][3]

  • Assay Termination and Staining (SRB Assay Example):

    • Terminate the assay by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 60 minutes at 4°C.[1]

    • Discard the supernatant and wash the plates five times with tap water.[1]

    • Air dry the plates completely.

    • Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 10 minutes at room temperature.[1]

    • Remove the unbound dye by washing five times with 1% acetic acid and air dry the plates.[1]

    • Solubilize the bound dye with 10% Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Visualization of Workflows and Pathways

The following diagrams illustrate the general workflows and potential signaling pathways that could be investigated for an anti-cancer compound.

G cluster_0 Experimental Workflow A Prepare Cancer Cell Lines B Seed Cells in 96-well Plates A->B D Treat Cells and Incubate (48-72h) B->D C Prepare Serial Dilutions of This compound C->D E Perform Cell Viability Assay (e.g., SRB) D->E F Measure Absorbance E->F G Calculate IC50 Values F->G

Caption: General workflow for in vitro cancer cell line screening.

G cluster_1 Hypothetical Signaling Pathway Inhibition Compound This compound Kinase1 Kinase Cascade (e.g., PI3K/AKT) Compound->Kinase1 Inhibition Receptor Growth Factor Receptor Receptor->Kinase1 Activation Kinase2 Downstream Effector Kinase (e.g., mTOR) Kinase1->Kinase2 Activation Apoptosis Apoptosis Kinase1->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Kinase2->Proliferation Promotes

Caption: A hypothetical signaling pathway potentially targeted by an anti-cancer compound.

Further Investigations

Should initial screening indicate significant anti-proliferative activity, further studies would be warranted to elucidate the mechanism of action. These could include:

  • Apoptosis Assays: To determine if the compound induces programmed cell death.

  • Cell Cycle Analysis: To investigate if the compound causes arrest at a specific phase of the cell cycle.

  • Western Blotting: To probe for changes in the expression or phosphorylation status of key proteins in relevant signaling pathways.

  • In Vivo Studies: To evaluate the compound's efficacy and safety in animal models.[5]

References

Application Notes and Protocols for N4-Benzyl-2,6-dichloroisonicotinamide in Targeted Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases reveals no specific public information or research pertaining to the compound "N4-Benzyl-2,6-dichloroisonicotinamide." This suggests that the compound may be a novel chemical entity, a proprietary molecule not yet disclosed in public research, or referenced under a different nomenclature.

Due to the absence of available data, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or visualizations related to its use in targeted therapy research. The creation of such a document would require access to primary research data that is not currently in the public domain.

To proceed with generating the requested content, additional information is necessary. Specifically, any of the following would be required:

  • Alternative names or internal identifiers: The compound might be known by a different chemical name, a company-specific code, or be part of a specific patent.

  • Biological target or mechanism of action: Knowing the intended biological target (e.g., a specific kinase, receptor, or enzyme) would allow for a more targeted search for relevant protocols and pathway information that could be adapted.

Without this essential information, any attempt to create the requested application notes and protocols would be speculative and would not meet the standards of accuracy required for a scientific audience. We encourage the user to provide any available supplementary information to enable a thorough and accurate response.

Application Notes and Protocols: N4-Benzyl-2,6-dichloroisonicotinamide as a Potential Src/Abl Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific experimental data for N4-Benzyl-2,6-dichloroisonicotinamide as a Src/Abl kinase inhibitor is publicly available. This document provides representative data, signaling pathways, and protocols for a hypothetical dual Src/Abl kinase inhibitor, hereafter referred to as Compound-X (this compound), based on established methodologies and data for similar compounds in the field.

Introduction

The Src and Abl non-receptor tyrosine kinases are crucial regulators of a multitude of cellular processes, including cell proliferation, survival, adhesion, and migration.[1][2] Dysregulation of their kinase activity is a hallmark of various cancers. In particular, the fusion protein Bcr-Abl is the causative agent in chronic myeloid leukemia (CML), while Src is overexpressed and hyperactivated in a wide range of solid tumors.[3][4] Consequently, the simultaneous inhibition of both Src and Abl kinases presents a compelling therapeutic strategy to overcome cancer progression and resistance to targeted therapies.[3]

These application notes provide an overview of the preclinical evaluation of Compound-X (this compound) as a potent dual inhibitor of Src and Abl kinases. This document includes representative biochemical and cellular activity data, detailed protocols for key assays, and diagrams illustrating the relevant signaling pathways and experimental workflows.

Data Presentation: Biochemical and Cellular Activity

The efficacy of a dual Src/Abl inhibitor is quantified by its half-maximal inhibitory concentration (IC50) in both enzymatic and cell-based assays. The following table summarizes representative data for Compound-X against wild-type and mutant kinases, benchmarked against known inhibitors.

InhibitorTarget KinaseIC50 (nM)Assay Type / Cell Line
Compound-X (Hypothetical) c-Src 1.5 In Vitro Kinase Assay
Compound-X (Hypothetical) Abl 0.9 In Vitro Kinase Assay
Compound-X (Hypothetical) Bcr-Abl (T315I mutant) 25 Cell Proliferation (Ba/F3)
Dasatinibc-Src0.5In Vitro Kinase Assay
DasatinibAbl<1.0In Vitro Kinase Assay[5]
Bosutinibc-Src1.2Autophosphorylation Assay[1]
BosutinibAbl1.0In Vitro Kinase Assay
PonatinibBcr-Abl (T315I mutant)2.0Cell Proliferation (Ba/F3)[5]

Note: IC50 values are highly dependent on specific assay conditions, including ATP concentration and substrate used. The data presented for Compound-X is hypothetical and for illustrative purposes.

Signaling Pathways and Mechanism of Inhibition

Upon activation by upstream signals from receptor tyrosine kinases (RTKs) or integrins, Src and Abl initiate downstream signaling cascades, primarily the PI3K/Akt, Ras/MAPK, and STAT pathways, which drive cell proliferation and survival.[4][6] Compound-X is hypothesized to be an ATP-competitive inhibitor that binds to the kinase domain of both Src and Abl, preventing ATP binding and subsequent substrate phosphorylation, thereby blocking downstream signaling.

Src_Signaling_Pathway RTK Growth Factor Receptor (e.g., EGFR) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Proliferation Proliferation, Survival, Migration, Invasion Ras->Proliferation PI3K->Proliferation STAT3->Proliferation Inhibitor Compound-X Inhibitor->Src Inhibition

Caption: Simplified Src signaling pathway and point of inhibition.

Abl_Signaling_Pathway BcrAbl Bcr-Abl (Constitutively Active) Grb2 Grb2/Gab2/SOS BcrAbl->Grb2 PI3K PI3K/Akt Pathway BcrAbl->PI3K STAT5 JAK/STAT5 Pathway BcrAbl->STAT5 Ras Ras/MAPK Pathway Grb2->Ras Proliferation Leukemic Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation STAT5->Proliferation Inhibitor Compound-X Inhibitor->BcrAbl Inhibition

Caption: Bcr-Abl signaling cascade in CML and point of inhibition.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of inhibitor activity. The following protocols provide a framework for evaluating Compound-X.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: To determine the direct inhibitory effect and IC50 value of Compound-X on the enzymatic activity of purified Src and Abl kinases.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[7][8] Kinase activity is correlated with ADP production, and the luminescent signal is inversely proportional to the level of kinase inhibition.

Materials:

  • Recombinant human c-Src or Abl1 kinase (Promega, Carna Biosciences)

  • Substrate: Poly(Glu, Tyr) 4:1 peptide for Src; Abltide peptide for Abl[9][10]

  • Compound-X (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[10]

  • White, low-volume 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial 1:3 dilution of Compound-X in 100% DMSO. A typical starting concentration is 1 mM.

  • Assay Setup: In a 384-well plate, add 1 µL of the diluted Compound-X or DMSO (vehicle control) to the appropriate wells.

  • Enzyme Addition: Add 2 µL of kinase solution (e.g., 1-5 ng/well) diluted in Kinase Buffer to each well.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture (e.g., 0.2 µg/µL substrate, 10 µM ATP) to each well to start the reaction.[9]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of Compound-X concentration and determine the IC50 value using a non-linear regression curve fit (log[inhibitor] vs. response).

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

Objective: To determine the effect of Compound-X on the proliferation and viability of Bcr-Abl-positive cancer cells (e.g., K562 cell line).

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[11] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified.

Materials:

  • K562 (human CML) cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Compound-X (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[11]

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of Compound-X. Include a vehicle control (DMSO) and a no-treatment control. The final DMSO concentration should not exceed 0.1%.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 150 µL of Solubilization Buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value from the resulting dose-response curve using non-linear regression.

Protocol 3: Western Blot Analysis of Target Phosphorylation

Objective: To assess the ability of Compound-X to inhibit the autophosphorylation of Bcr-Abl and the phosphorylation of its downstream substrates (e.g., STAT5, CrkL) in intact cells.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using phospho-specific antibodies, the inhibition of kinase activity can be directly visualized and quantified.[12]

Materials:

  • K562 cell line

  • Compound-X

  • RIPA Lysis Buffer with fresh protease and phosphatase inhibitors[12]

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-Abl (Tyr245), anti-phospho-STAT5 (Tyr694), anti-Abl, anti-STAT5, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels, PVDF membranes, and electrophoresis/transfer equipment

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Plate K562 cells and allow them to grow to 70-80% confluency. Treat cells with varying concentrations of Compound-X (e.g., 0, 10, 50, 200 nM) for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary phospho-specific antibody overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total protein (e.g., total Abl) and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.

Experimental Workflow

The evaluation of a novel kinase inhibitor follows a logical progression from initial biochemical screening to more complex cell-based and mechanistic studies.

experimental_workflow A Primary Screening (In Vitro Kinase Assay) Src & Abl IC50 Determination B Hit Confirmation (Potency < 100 nM) A->B C Cellular Proliferation Assay (e.g., K562, Ba/F3) Cellular IC50 Determination B->C Potent Hit G Stop B->G Inactive D Mechanism of Action (Western Blot) Target Phosphorylation Inhibition C->D E Selectivity Profiling (Kinase Panel Screen) D->E F Lead Candidate E->F

Caption: A typical workflow for kinase inhibitor evaluation.

References

N4-Benzyl-2,6-dichloroisonicotinamide: Protocol for Cell Culture Applications - Acknowledgment of Limited Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals should be aware that, at present, there is a significant lack of publicly available scientific literature detailing the biological activity, mechanism of action, and established cell culture protocols for the specific compound N4-Benzyl-2,6-dichloroisonicotinamide (CAS 182224-71-1).

Comprehensive searches of scientific databases and patent literature did not yield specific data on the use of this compound in a biological context. While the compound is commercially available, its utility as a bioactive agent in cell culture remains uncharacterized in published research.

Therefore, the creation of detailed application notes, experimental protocols, and signaling pathway diagrams as initially requested is not feasible without foundational scientific evidence. The following sections provide a general framework and discuss the biological activities of structurally related compounds to offer potential, albeit speculative, avenues for future research.

General Properties and Considerations

Chemical Structure: this compound belongs to the class of isonicotinamide derivatives. The presence of the benzyl group and chlorine substituents on the pyridine ring are key structural features that would influence its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 182224-71-1
Molecular Formula C₁₃H₁₀Cl₂N₂O
Molecular Weight 281.14 g/mol
Solubility To be determined empirically in relevant solvents (e.g., DMSO, Ethanol).
Purity To be confirmed by the supplier's Certificate of Analysis.

Hypothetical Experimental Workflow

For researchers intending to investigate the biological effects of this compound for the first time, a general workflow for initial screening is proposed. This workflow is a standard approach for uncharacterized compounds and is not based on any specific data for the compound .

G cluster_prep Compound Preparation & Cell Culture cluster_exp Initial Screening cluster_analysis Mechanism of Action Studies prep Stock Solution Preparation (e.g., in DMSO) dose_response Dose-Response Assay (e.g., MTT, CellTiter-Glo) prep->dose_response Treat cells cell_culture Cell Line Seeding (e.g., Cancer cell lines) cell_culture->dose_response ic50 Determine IC50 dose_response->ic50 Analyze results cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Select concentrations apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) ic50->apoptosis pathway Target Pathway Analysis (e.g., Western Blot, qPCR) ic50->pathway

Figure 1. A generalized workflow for the initial biological evaluation of an uncharacterized compound in cell culture.

Biological Activities of Structurally Related Compounds

While no data exists for this compound, studies on related N-benzyl isonicotinamide and 2,6-dichloroisonicotinamide derivatives have reported various biological activities. These findings are for distinct molecules and should not be extrapolated to the compound of interest without experimental validation. However, they can provide a conceptual starting point for hypothesis generation.

  • Anticancer Properties: Some N-benzyl nicotinamide derivatives have been investigated for their potential as anticancer agents. For instance, certain compounds in this class have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.

  • Enzyme Inhibition: The isonicotinamide scaffold is present in various enzyme inhibitors. Depending on the overall structure, related molecules have shown inhibitory activity against targets such as histone deacetylases (HDACs) or other enzymes involved in cellular signaling.

  • Antimicrobial Activity: Derivatives of dichloro-substituted pyridines have been explored for their potential as antimicrobial agents.

Proposed Protocol for Initial Solubility and Stability Assessment

This is a general protocol and may require optimization.

Objective: To determine the solubility and stability of this compound in a common solvent (DMSO) and cell culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC

Protocol:

  • Stock Solution Preparation: a. Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. b. Vortex thoroughly to ensure complete dissolution. Visually inspect for any precipitate.

  • Solubility in Culture Medium: a. Prepare serial dilutions of the DMSO stock solution into the complete cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). The final DMSO concentration should be kept constant and low (e.g., ≤ 0.5%). b. Incubate the solutions under standard cell culture conditions (37°C, 5% CO₂) for a relevant time period (e.g., 24 hours). c. After incubation, visually inspect for any precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC.

  • Stability Assessment: a. The stability of the compound in the culture medium over time can also be assessed by analyzing the concentration of the intact compound at different time points (e.g., 0, 2, 8, 24 hours) using HPLC.

Proposed Protocol for a Preliminary Cytotoxicity Assay

This is a general protocol for an initial screening and will require optimization for specific cell lines.

Objective: To determine the cytotoxic effect of this compound on a selected cell line.

Materials:

  • Selected cell line (e.g., HeLa, A549, or a relevant cancer cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution in DMSO

  • Cytotoxicity assay reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding: a. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of the this compound stock solution in complete culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cell death if available.

  • Incubation: a. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Viability Assessment: a. After the incubation period, perform the cytotoxicity assay according to the manufacturer's instructions. b. Read the absorbance or luminescence using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

While a detailed protocol and application note for This compound in cell culture cannot be provided due to the absence of published research, this document offers a starting point for researchers interested in investigating its potential biological activities. The provided general protocols for solubility, stability, and cytotoxicity assessment are standard preliminary steps for characterizing a novel compound. Any research on this compound should be approached as exploratory, and the potential biological effects are currently unknown. Researchers are encouraged to publish their findings to contribute to the scientific understanding of this molecule.

Application Notes and Protocols for High-Throughput Screening with N4-Benzyl-2,6-dichloroisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for high-throughput screening (HTS) applications, experimental protocols, and associated signaling pathways for the compound N4-Benzyl-2,6-dichloroisonicotinamide did not yield any specific published data. The scientific literature readily available through public databases does not contain studies detailing the use of this particular molecule in HTS campaigns, nor does it describe its biological activity or mechanism of action.

Therefore, the following application notes and protocols are presented as a generalized framework based on standard high-throughput screening practices. These are intended to serve as a guide for researchers and drug development professionals on how such a compound could be evaluated. The specific parameters and experimental design would need to be developed based on the hypothesized or intended biological target of this compound.

Hypothetical Application Notes

This compound is a small molecule with a chemical structure suggestive of potential interactions with various biological targets. The presence of a dichlorinated pyridine ring and a benzylamide moiety indicates that it may participate in hydrogen bonding, hydrophobic, and halogen bonding interactions, making it a candidate for screening against a variety of protein targets, such as enzymes (e.g., kinases, proteases) or receptors.

A primary application for this compound in a research and drug development setting would be its inclusion in a diverse chemical library for a high-throughput screening campaign to identify novel modulators of a specific biological pathway or target.

Potential Screening Areas:

  • Oncology: Screening against cancer-related targets such as receptor tyrosine kinases, cell cycle regulators, or apoptosis-related proteins.

  • Inflammation: Evaluation for inhibitory activity against key inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).

  • Infectious Diseases: Screening against essential enzymes or proteins from bacterial, viral, or fungal pathogens.

  • Neuroscience: Assessing modulatory effects on neuroreceptors or enzymes involved in neurodegenerative diseases.

General High-Throughput Screening Workflow

The following diagram outlines a typical workflow for a high-throughput screening campaign, which would be applicable for assessing the activity of this compound.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation Assay_Dev Assay Development & Optimization Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Compound_Prep Compound Preparation (this compound in DMSO) Compound_Prep->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) Secondary_Assays->SAR_Studies

Caption: A generalized workflow for a high-throughput screening campaign.

Generic Experimental Protocols

Below are example protocols that could be adapted for screening this compound against a hypothetical enzyme target.

Primary Enzymatic Inhibition Assay (Biochemical)

Objective: To identify if this compound inhibits the activity of a target enzyme at a single concentration.

Materials:

  • Target Enzyme

  • Substrate for Target Enzyme (e.g., a fluorogenic substrate)

  • Assay Buffer (specific to the enzyme)

  • This compound (e.g., 10 mM stock in 100% DMSO)

  • Positive Control (known inhibitor of the enzyme)

  • Negative Control (DMSO)

  • 384-well, black, flat-bottom plates

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 20 nL of this compound from the 10 mM stock into the appropriate wells of a 384-well plate to achieve a final concentration of 10 µM in a 20 µL final assay volume.

    • Dispense 20 nL of the positive control into the designated wells.

    • Dispense 20 nL of DMSO into the negative control and all other wells.

  • Enzyme Addition:

    • Prepare a solution of the target enzyme in assay buffer at 2X the final desired concentration.

    • Add 10 µL of the enzyme solution to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition & Reaction Initiation:

    • Prepare a solution of the fluorogenic substrate in assay buffer at 2X the final desired concentration.

    • Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Signal Detection:

    • Immediately transfer the plate to a plate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (Ratecompound - Ratepositive_control) / (Ratenegative_control - Ratepositive_control))

    • A "hit" is typically defined as a compound that exhibits a certain threshold of inhibition (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Dose-Response Assay for Hit Confirmation

Objective: To determine the potency (IC50) of this compound if it is identified as a hit in the primary screen.

Protocol:

  • Compound Plating:

    • Prepare a serial dilution of this compound in DMSO (e.g., 10-point, 3-fold dilution series starting from 10 mM).

    • Using an acoustic liquid handler, dispense the appropriate volume of each concentration into the assay plate to create a final concentration range (e.g., 100 µM to 5 nM).

  • Assay Execution:

    • Follow the same procedure as the primary screen for enzyme addition, substrate addition, and signal detection.

  • Data Analysis:

    • Calculate the % inhibition for each concentration.

    • Plot the % inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Should experimental data become available, it should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Example Data from a Primary Screen

Compound IDConcentration (µM)% InhibitionHit (Yes/No)
This compound10[Data][Data]
Positive Control1098.5N/A
Negative Control (DMSO)N/A0.2N/A

Table 2: Example Dose-Response Data

Compound IDIC50 (µM)Hill SlopeR2
This compound[Data][Data][Data]
Positive Control0.051.10.99

Hypothetical Signaling Pathway Diagram

Without a known biological target for this compound, a specific signaling pathway cannot be diagrammed. However, if, for example, it were identified as an inhibitor of a hypothetical Kinase X in the MAPK pathway, the relationship could be visualized as follows:

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Inhibitor N4-Benzyl-2,6- dichloroisonicotinamide Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK pathway by this compound.

Application Notes and Protocols for N4-Benzyl-2,6-dichloroisonicotinamide in Medicinal Chemistry Lead Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Benzyl-2,6-dichloroisonicotinamide is a synthetic compound featuring a dichlorinated pyridine core, a structure of significant interest in medicinal chemistry. Pyridine-based scaffolds are prevalent in a wide array of FDA-approved drugs, highlighting their importance in the development of novel therapeutics.[1][2][3][4][5] The unique electronic and steric properties conferred by the chlorine and benzyl substituents suggest that this molecule could serve as a valuable scaffold for lead optimization campaigns targeting various diseases.

This document provides a hypothetical framework for the lead optimization of this compound, drawing parallels from structurally related compounds, such as N-benzylbenzamides, which have shown activity as inhibitors of enzymes like the NADH-dependent 2-trans enoyl-acyl carrier protein reductase (InhA), a key target in Mycobacterium tuberculosis.[6][7] These application notes will therefore focus on a potential antitubercular application, outlining relevant experimental protocols and data presentation for a lead optimization program.

Lead Optimization Strategy

The lead optimization process for this compound would typically involve systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. A general workflow for such a campaign is outlined below.

Lead_Optimization_Workflow A Initial Hit This compound C In Vitro Biological Assays (Enzyme and Cell-Based) A->C B Structure-Activity Relationship (SAR) Studies D ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) B->D E Lead Candidate Selection B->E C->B Iterative Feedback D->B F In Vivo Efficacy Studies E->F G Preclinical Development F->G

Lead Optimization Workflow

Data Presentation: Quantitative Analysis of Analogs

Systematic modification of the N4-benzyl and the dichloropyridine moieties would be crucial for establishing a robust Structure-Activity Relationship (SAR). The following table presents hypothetical data for a series of analogs, illustrating how modifications could impact enzyme inhibition, cellular activity, and key pharmacokinetic parameters.

Compound IDR1 (Benzyl Substitution)R2 (Pyridine C2-substituent)InhA IC50 (µM) [a]M. tuberculosis MIC (µg/mL) [b]Cytotoxicity (CC50, HepG2) (µM) [c]Microsomal Stability (t½, min) [d]
LEAD-001 HCl1.25.8>5025
LEAD-002 4-FCl0.83.1>5035
LEAD-003 4-ClCl0.51.54542
LEAD-004 4-OCH3Cl2.510.2>5018
LEAD-005 3,4-diClCl0.20.83055
LEAD-006 4-ClF1.56.2>5038
LEAD-007 4-ClOCH35.122.5>5015

[a] Half-maximal inhibitory concentration against recombinant InhA enzyme. [b] Minimum inhibitory concentration against M. tuberculosis H37Rv strain. [c] Half-maximal cytotoxic concentration against HepG2 cell line. [d] Half-life in human liver microsomes.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of compound performance. Below are protocols for key in vitro assays relevant to the lead optimization of this compound as a potential antitubercular agent.

Protocol 1: InhA Enzyme Inhibition Assay (Biochemical Assay)

This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against the InhA enzyme.

Materials:

  • Recombinant M. tuberculosis InhA

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • 2-trans-dodecenoyl-CoA (DD-CoA)

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT

  • Test compounds dissolved in DMSO

  • 96-well, UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Create a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add 2 µL of the diluted compound or DMSO (vehicle control).

  • Add 88 µL of a solution containing InhA (final concentration 50 nM) and NADH (final concentration 200 µM) in assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the reaction by adding 10 µL of DD-CoA (final concentration 100 µM).

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes at 25°C. The rate of NADH oxidation is proportional to InhA activity.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Whole-Cell Activity Assay (MTT Assay)

This protocol measures the metabolic activity of M. tuberculosis as an indicator of cell viability following treatment with the test compounds.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solybilization buffer (e.g., 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • In a 96-well plate, prepare serial dilutions of the test compounds in 7H9 broth.

  • Inoculate each well with a suspension of M. tuberculosis H37Rv to a final optical density at 600 nm (OD600) of 0.05.

  • Include wells with bacteria and DMSO as a positive control and wells with media only as a negative control.

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of growth inhibition for each compound concentration and determine the Minimum Inhibitory Concentration (MIC).

Protocol 3: In Vitro Cytotoxicity Assay (XTT Assay)

This protocol assesses the general cytotoxicity of the compounds against a human cell line (e.g., HepG2) to determine their therapeutic window.[8]

Materials:

  • HepG2 cells (or other suitable human cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture (prepared according to the manufacturer's instructions)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the plate for 48 hours.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Signaling Pathway and Mechanism of Action

Based on the structural similarity to known InhA inhibitors, this compound is hypothesized to inhibit the mycolic acid biosynthesis pathway in M. tuberculosis. This pathway is essential for the formation of the mycobacterial cell wall.

Mycolic_Acid_Pathway FAS_I Fatty Acid Synthase I (FAS-I) FAS_II Fatty Acid Synthase II (FAS-II) FAS_I->FAS_II ACC Acetyl-CoA Carboxylase ACC->FAS_I InhA InhA (Enoyl-ACP reductase) FAS_II->InhA Elongation of fatty acids Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Inhibitor N4-Benzyl-2,6- dichloroisonicotinamide Inhibitor->InhA Inhibition

Hypothesized Mechanism of Action

Inhibition of InhA disrupts the elongation of fatty acids, a critical step in the FAS-II pathway, leading to the depletion of mycolic acids and compromising the integrity of the mycobacterial cell wall, ultimately resulting in cell death.

Conclusion

While direct experimental data on this compound is not yet publicly available, its chemical structure suggests significant potential as a scaffold in medicinal chemistry. The provided application notes and protocols offer a comprehensive, albeit hypothetical, guide for its evaluation and lead optimization, particularly within the context of antitubercular drug discovery. The outlined assays and workflows represent standard industry practices for advancing a hit compound through the preclinical pipeline. Further investigation into this and related chemical series is warranted to explore their full therapeutic potential.

References

LC-MS/MS method for N4-Benzyl-2,6-dichloroisonicotinamide detection

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the sensitive and selective detection of N4-Benzyl-2,6-dichloroisonicotinamide has been developed and is detailed in this application note. This method is crucial for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies. The protocol provides a robust framework for the quantitative analysis of this compound in biological matrices.

Introduction

This compound is a compound of interest in pharmaceutical research. A reliable and sensitive analytical method is essential for its accurate quantification in complex biological samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal platform for this application. This document outlines a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

A protein precipitation method is employed for the extraction of this compound from plasma samples.

  • Allow plasma samples to thaw to room temperature.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

The chromatographic separation is performed using a reversed-phase C18 column.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Time (min)
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[To be determined][To be determined][To be optimized]
Internal Standard (IS)[To be determined][To be determined][To be optimized]

Note: The specific m/z values for precursor and product ions and the optimal collision energy need to be determined by infusing the standard solution of this compound and the internal standard into the mass spectrometer.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative performance of the method.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL
Accuracy 85 - 115%
Precision (%RSD) < 15%
Recovery > 85%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is_acn Add 300 µL ACN with IS plasma->add_is_acn vortex1 Vortex (1 min) add_is_acn->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute injection Inject 10 µL reconstitute->injection Transfer to vial lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: LC-MS/MS experimental workflow from sample preparation to data analysis.

Logical Relationship of Method Components

method_logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_sample Sample Processing Column C18 Column MobilePhase ACN/Water + FA Gradient Gradient Elution Ionization ESI+ Gradient->Ionization Analyzer Triple Quadrupole Ionization->Analyzer Detection MRM Analyzer->Detection Extraction Protein Precipitation Cleanup Centrifugation Extraction->Cleanup Cleanup->Column Analyte N4-Benzyl-2,6- dichloroisonicotinamide Analyte->Extraction

Caption: Interrelationship of the key components of the analytical method.

Troubleshooting & Optimization

Technical Support Center: Optimizing N4-Benzyl-2,6-dichloroisonicotinamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N4-Benzyl-2,6-dichloroisonicotinamide. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell-based assays.

Disclaimer: Limited specific information on the direct biological activity of this compound is publicly available. Based on its structural similarity to other N-benzylnicotinamide compounds, the information provided herein assumes a potential role in modulating NAD+ dependent pathways.[1][2] This guidance should be adapted based on your experimental observations.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action of this compound?

A1: While the exact mechanism is not fully elucidated in publicly available literature, its core structure as a nicotinamide derivative suggests it may influence cellular processes that involve nicotinamide adenine dinucleotide (NAD+), such as NAD+ biosynthesis or the activity of NAD+-consuming enzymes like sirtuins or poly(ADP-ribose) polymerases (PARPs).[3]

Q2: What is a recommended starting concentration range for my cell-based assay?

A2: For initial screening, a broad concentration range is recommended, typically from 0.1 µM to 100 µM. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay endpoint.

Q3: How should I dissolve and store this compound?

A3: this compound is generally soluble in organic solvents like DMSO. For cell culture experiments, prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and store it at -20°C or -80°C. Dilute the stock solution in your cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).

Q4: What are some potential cellular effects I can measure?

A4: Based on the presumed mechanism of action, you could investigate effects on:

  • Cellular NAD+ levels

  • Sirtuin or PARP activity

  • Mitochondrial function and energy metabolism

  • Cell viability and proliferation

  • Expression of genes regulated by NAD+-dependent enzymes

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect at expected concentrations. 1. Compound inactivity: The compound may not be active in your specific cell line or assay. 2. Incorrect concentration: The optimal concentration may be outside the tested range. 3. Compound degradation: The compound may have degraded due to improper storage or handling.1. Positive Control: Use a known modulator of the target pathway as a positive control. 2. Expand Concentration Range: Test a wider range of concentrations (e.g., up to 200 µM). 3. Fresh Stock: Prepare a fresh stock solution of the compound.
High variability between replicates. 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Inconsistent compound addition: Variation in the volume or timing of compound addition. 3. Edge effects: Wells on the periphery of the plate may behave differently.1. Cell Counting: Ensure accurate cell counting and a homogenous cell suspension before seeding. 2. Pipetting Technique: Use calibrated pipettes and consistent technique. 3. Plate Layout: Avoid using the outermost wells of the plate for experimental conditions.
Significant cytotoxicity observed at all tested concentrations. 1. High compound concentration: The tested concentrations may be too high for the cell line. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Cell line sensitivity: The cell line may be particularly sensitive to the compound.1. Lower Concentration Range: Test a lower range of concentrations (e.g., starting from nanomolar concentrations). 2. Solvent Control: Include a vehicle control with the highest concentration of the solvent used. 3. Alternative Cell Line: Consider using a different, potentially more robust, cell line.

Experimental Protocols

Protocol 1: Determining Optimal Concentration using an MTT Assay for Cell Viability

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound and identify a suitable concentration range for further experiments.

Materials:

  • This compound

  • DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium from a concentrated stock in DMSO. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC50 values for this compound in different cell lines to guide data presentation.

Cell LineAssay TypeIncubation Time (hours)Hypothetical IC50 (µM)
HEK293MTT48> 100
HeLaMTT4865.7 ± 4.3
A549XTT7242.1 ± 5.8

Visualizations

Signaling Pathway

Presumed_NAD_Pathway cluster_0 Cellular Processes cluster_1 Key Enzymes DNA_Repair DNA Repair Metabolism Metabolism Gene_Silencing Gene Silencing PARPs PARPs PARPs->DNA_Repair Sirtuins Sirtuins Sirtuins->Metabolism Sirtuins->Gene_Silencing Compound N4-Benzyl-2,6- dichloroisonicotinamide NAD_pool Cellular NAD+ Pool Compound->NAD_pool ? NAD_pool->PARPs NAD_pool->Sirtuins

Caption: Presumed influence of the compound on NAD+-dependent pathways.

Experimental Workflow

Experimental_Workflow Start Start: Prepare Compound Stock Dose_Response 1. Dose-Response Assay (e.g., MTT) Determine IC50 and non-toxic concentrations Start->Dose_Response Mechanism_Assay 2. Mechanism-Based Assays (e.g., NAD+ quantification, Sirtuin activity) Dose_Response->Mechanism_Assay Downstream_Analysis 3. Downstream Functional Analysis (e.g., Western Blot, qPCR) Mechanism_Assay->Downstream_Analysis Data_Analysis 4. Data Analysis and Interpretation Downstream_Analysis->Data_Analysis End End: Conclusion Data_Analysis->End

Caption: General workflow for characterizing the compound in cell assays.

Troubleshooting Logic

Troubleshooting_Logic Start No Observable Effect? Check_Concentration Expand Concentration Range? Start->Check_Concentration Yes Positive_Control Positive Control Worked? Start->Positive_Control No Check_Concentration->Positive_Control No Proceed Proceed with New Concentration Range Check_Concentration->Proceed Yes Compound_Issue Potential Compound Issue (Degradation/Solubility) Positive_Control->Compound_Issue Yes Cell_Line_Issue Cell Line May Not Be Responsive to this Pathway Positive_Control->Cell_Line_Issue No Re-evaluate Re-evaluate Assay Setup and Positive Control Compound_Issue->Re-evaluate

Caption: Decision tree for troubleshooting lack of an observable effect.

References

Troubleshooting N4-Benzyl-2,6-dichloroisonicotinamide solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N4-Benzyl-2,6-dichloroisonicotinamide. The following information is designed to address common solubility issues and provide guidance on handling this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound with the molecular formula C₁₃H₁₀Cl₂N₂O. It belongs to the class of N-substituted benzylamides and is a derivative of isonicotinamide. Its chemical structure may impart low aqueous solubility.

Q2: What are the general physical properties of this compound?

Based on available information, this compound is typically a white to off-white solid. Due to its chemical structure, it is expected to be a hydrophobic molecule with limited solubility in water.

Q3: In which solvents should I attempt to dissolve this compound?

For initial solubility testing, it is recommended to start with polar aprotic solvents. Based on the solubility of structurally similar compounds like N-benzylbenzamide, the following solvents are suggested, in order of expected efficacy:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Acetone

  • Ethanol

  • Methanol

Water is expected to be a poor solvent for this compound.

Q4: Are there any known biological activities of this compound or its analogs?

While specific biological activities for this compound are not extensively documented in publicly available literature, nicotinamide derivatives, as a class, have been investigated for a range of biological activities, including antifungal and antiviral properties.[1][2] They can also play a role in modulating cellular metabolism, particularly through their involvement in the NAD+ salvage pathway.[3]

Troubleshooting Guide for Solubility Issues

Encountering solubility issues with this compound is a common challenge. The following guide provides a systematic approach to address these problems.

Initial Dissolution Protocol

This protocol outlines a general procedure for dissolving this compound for in vitro biological assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Water bath or heating block

  • Sonicator

Procedure:

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add a small volume of anhydrous DMSO to the tube to create a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound does not fully dissolve, proceed with the troubleshooting steps below.

  • Once dissolved, this stock solution can be serially diluted in an appropriate aqueous buffer for your experiment. Note that the compound may precipitate at lower DMSO concentrations.

Troubleshooting Steps

If the compound does not dissolve with the initial protocol, follow these steps sequentially:

1. Sonication:

  • Place the sample vial in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution for any remaining solid particles.

2. Gentle Heating:

  • Warm the solution to 37-50°C using a water bath or heating block for 10-15 minutes.

  • Caution: Be mindful of the compound's stability at elevated temperatures. It is advisable to test the stability of your compound under these conditions if it will be stored or used for extended periods.

3. Use of Co-solvents:

  • If working with aqueous solutions, the addition of a water-miscible organic co-solvent can improve solubility.[4][5]

  • Prepare your final solution by adding the DMSO stock solution to your aqueous buffer containing a co-solvent like ethanol or propylene glycol. The final concentration of the organic solvent should be compatible with your experimental system.

4. pH Adjustment (for aqueous solutions):

  • The amide group in the molecule is generally neutral, but the pyridine ring nitrogen could potentially be protonated at low pH.

  • Experiment with adjusting the pH of your aqueous buffer. For compounds with basic functional groups, lowering the pH can sometimes increase solubility. However, the effect on this specific molecule is not documented and should be determined empirically.

Quantitative Data Summary
SolventBenzamide Solubility (g/L)Expected Trend for this compound
Water13Lower
Ethanol50Potentially Similar/Lower
Acetone167Potentially Similar
DMSOHighHigh
DMFHighHigh

This table is for illustrative purposes only. The actual solubility of this compound must be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound in a specific solvent.[6][7]

Methodology:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, ethanol, buffered saline) in a sealed glass vial. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Place the vials in a shaker or rotator in a constant temperature bath (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours.

  • Phase Separation: After equilibration, carefully separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration through a solvent-compatible filter (e.g., PTFE).

  • Quantification: Accurately dilute a known volume of the saturated supernatant with an appropriate solvent. Analyze the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, and compare it to a standard curve of known concentrations.

Visualizations

Logical Workflow for Troubleshooting Solubility

G start Start with solid compound dissolve Add primary solvent (e.g., DMSO) start->dissolve check1 Fully dissolved? dissolve->check1 sonicate Sonicate for 5-10 min check1->sonicate No end_success Solution ready for experiment check1->end_success Yes check2 Fully dissolved? sonicate->check2 heat Gently heat (37-50°C) check2->heat No check2->end_success Yes check3 Fully dissolved? heat->check3 cosolvent Consider co-solvents or pH adjustment check3->cosolvent No check3->end_success Yes end_fail Compound may be insoluble under these conditions cosolvent->end_fail

Caption: A flowchart for troubleshooting solubility issues.

Hypothetical Signaling Pathway: Modulation of NAD+ Metabolism

Given that this compound is a nicotinamide derivative, it may influence cellular pathways involving NAD+. The following diagram illustrates a generalized NAD+ salvage pathway, which could be a potential area of investigation for the mechanism of action of this compound.

G compound N4-Benzyl-2,6- dichloroisonicotinamide NAMPT NAMPT compound->NAMPT ? NAM Nicotinamide (NAM) NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs cellular_processes Cellular Processes (e.g., DNA repair, gene expression) Sirtuins->cellular_processes PARPs->cellular_processes

Caption: Potential interaction with the NAD+ salvage pathway.

References

N4-Benzyl-2,6-dichloroisonicotinamide off-target effects in kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research purposes only. Off-target effects and experimental protocols should be independently verified for your specific experimental setup. The kinase inhibition data presented here is based on representative compounds with similar scaffolds and may not be fully reflective of the activity of N4-Benzyl-2,6-dichloroisonicotinamide.

Frequently Asked Questions (FAQs)

Q1: What is the potential primary target of this compound?

Based on studies of similar isonicotinamide compounds, a likely primary target is Glycogen Synthase Kinase-3 (GSK-3).[1][2] Isonicotinamides have been identified as potent and selective inhibitors of GSK-3, a serine/threonine kinase involved in numerous cellular processes.

Q2: What are the potential off-target effects of this compound in kinase assays?

While specific data for this compound is not publicly available, kinase selectivity profiling of similar GSK-3 inhibitors often reveals off-target activity against other kinases, particularly within the CMGC (CDK, MAPK, GSK, CLK) family. The degree of selectivity can vary depending on the specific assay conditions and the inhibitor's chemical structure.

Q3: How can I determine the kinase selectivity profile of this compound in my experiments?

To determine the precise off-target effects, it is highly recommended to perform a comprehensive kinase selectivity profiling experiment. This typically involves screening the compound against a large panel of purified kinases at a fixed concentration (e.g., 1 µM) and then determining the IC50 values for any kinases that show significant inhibition.

Q4: What common issues might I encounter when working with this compound in kinase assays?

Potential issues include compound precipitation, interference with the assay signal (e.g., fluorescence quenching or enhancement), and non-specific inhibition at high concentrations. It is crucial to determine the compound's solubility in the assay buffer and to include appropriate vehicle controls.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent IC50 values Compound precipitation, variability in enzyme activity, or inconsistent assay conditions.Ensure the compound is fully dissolved in the assay buffer. Use a fresh batch of enzyme and ATP for each experiment. Standardize all incubation times and temperatures.
High background signal Non-specific binding of the compound or detection reagents to the plate. Assay components are contaminated.Use non-binding surface plates. Include "no enzyme" and "no substrate" controls to identify the source of the background. Ensure all reagents are properly prepared and stored.
No inhibition observed The compound is inactive against the tested kinase. The compound has degraded. Incorrect assay setup.Verify the compound's identity and purity. Test a positive control inhibitor to ensure the assay is working correctly. Double-check all reagent concentrations and additions.
Inhibition observed in "no enzyme" control The compound interferes with the detection method (e.g., fluorescence quenching).Run a counterscreen to assess for assay interference. This can be done by adding the compound to the reaction after the stop reagent.

Quantitative Data: Representative Off-Target Profile

The following table summarizes a representative kinase inhibition profile for a GSK-3 inhibitor with a related chemical scaffold. This data is intended to provide a general idea of potential off-targets and should be confirmed experimentally for this compound.

Kinase Target% Inhibition @ 1 µMIC50 (nM)Kinase Family
GSK-3β (Primary Target) 98% 15 CMGC
GSK-3α95%25CMGC
CDK5/p2575%250CMGC
ROCK260%800AGC
PKA45%>1000AGC
MAPK1 (ERK2)30%>5000CMGC
JNK125%>10000CMGC
p38α15%>10000CMGC

Experimental Protocols & Visualizations

Experimental Workflow for Kinase Profiling

The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Dose-Response cluster_2 Phase 3: Selectivity Analysis A Compound Preparation (this compound) B Single-Dose Kinase Panel Screen (e.g., 1 µM) A->B C Data Analysis: Identify Hits (% Inhibition > 50%) B->C D Serial Dilution of Compound C->D Proceed with Hits E IC50 Determination for Hit Kinases D->E F Data Analysis: Calculate Potency E->F G Compare IC50 Values (Primary Target vs. Off-Targets) F->G H Generate Selectivity Profile G->H G cluster_GSK3 GSK-3 Pathway cluster_ROCK ROCK Pathway (Off-Target) GSK3 GSK-3 BetaCatenin β-Catenin GSK3->BetaCatenin Inhibits GeneTranscription Gene Transcription BetaCatenin->GeneTranscription Promotes ROCK2 ROCK2 MLC Myosin Light Chain (MLC) ROCK2->MLC Phosphorylates ActinCytoskeleton Actin Cytoskeleton MLC->ActinCytoskeleton Regulates Inhibitor N4-Benzyl-2,6- dichloroisonicotinamide Inhibitor->GSK3 Primary Target Inhibition Inhibitor->ROCK2 Off-Target Inhibition G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection A Prepare Compound Dilutions B Prepare 2X Enzyme Solution C Prepare 2X Substrate/ATP Solution D Add Compound/Vehicle to Plate E Add Enzyme D->E F Add Substrate/ATP (Start Reaction) E->F G Incubate F->G H Add ADP-Glo™ Reagent (Stop Reaction) G->H I Incubate H->I J Add Kinase Detection Reagent I->J K Incubate J->K L Read Luminescence K->L

References

Improving N4-Benzyl-2,6-dichloroisonicotinamide stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing stability issues with N4-Benzyl-2,6-dichloroisonicotinamide in cell culture media.

Troubleshooting Guide

This guide addresses common problems encountered during in vitro experiments, their potential causes, and actionable solutions.

Problem 1: Compound Precipitation or Media Cloudiness

You observe that the culture medium becomes cloudy, or a precipitate forms immediately after adding the compound or after some time in the incubator.

Potential Cause Recommended Solution
High Final Concentration The working concentration exceeds the compound's aqueous solubility limit.[1][2] Determine the maximum soluble concentration using a kinetic solubility assay (see Protocol 2). If possible, use a lower, effective concentration.
"Solvent Shock" Rapid dilution of a concentrated DMSO stock into the aqueous medium causes the compound to crash out of solution.[1][3] Action: Pre-warm the media to 37°C. Prepare an intermediate dilution of the stock in warm media before the final dilution. Alternatively, add the stock solution dropwise to the final volume of media while gently vortexing.[2]
Low Temperature The solubility of the compound is lower in cold media.[1] Action: Always use media pre-warmed to 37°C when preparing your final working solution.
Stock Solution Issues The compound may have precipitated in the DMSO stock during freeze-thaw cycles. Action: Before use, thaw the stock at room temperature and visually inspect for crystals. If present, gently warm to 37°C and sonicate briefly to redissolve.[1] Store stocks in single-use aliquots to minimize freeze-thaw cycles.[4]
pH Shift Cellular metabolism can alter the pH of the medium over time, affecting compound solubility.[1] Action: Ensure the incubator's CO₂ level is stable. If pH shift is suspected, measure the medium's pH at the end of the experiment. Consider using media with a more robust buffering system if appropriate for your cells.

Problem 2: Loss of Biological Activity in Multi-Day Experiments

The compound shows the expected effect in short-term assays but fails to produce a consistent or expected result in experiments lasting 24 hours or longer.

Potential Cause Recommended Solution
Chemical Degradation The compound is unstable in the culture medium at 37°C (e.g., via hydrolysis of the amide bond).[5] Action: Perform a stability study to quantify the compound's half-life in your specific culture medium (see Protocol 1).
Metabolism by Serum Enzymes Esterases or proteases present in Fetal Bovine Serum (FBS) may be degrading the compound.[4] Action: Repeat the stability assay in serum-free medium vs. complete medium to assess the impact of serum. If serum is the cause, consider reducing the serum percentage or using a heat-inactivated serum, though this may impact cell health.
Photodegradation Halogenated aromatic structures can be sensitive to light.[6] Exposure to ambient lab light during preparation or incubation in clear plates could cause degradation. Action: Prepare solutions in a dimly lit environment. Use amber-colored tubes for storage and opaque or black-walled culture plates for the experiment. Conduct a photostability test by exposing the compound in media to light and comparing its concentration to a dark control.[7]
Adsorption to Plastic Hydrophobic compounds can bind to the plastic surfaces of labware, reducing the effective concentration.[8] Action: Include a "media only, no cells" control in your stability study. A decrease in concentration in this control suggests adsorption. Consider using low-adsorption plasticware or adding a low concentration of a non-ionic surfactant if it doesn't affect your experimental outcome.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my stock solution of this compound? A1: Prepare a high-concentration stock solution (e.g., 10-20 mM) in high-purity, anhydrous DMSO. Ensure the compound is fully dissolved; brief sonication may help.[1] Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and moisture absorption.[4]

Q2: What is the maximum final concentration of DMSO I should use in my cell culture? A2: The final concentration of DMSO should typically not exceed 0.5% (v/v), as higher concentrations can be cytotoxic to many cell lines.[4] It is critical to include a vehicle control in all experiments, which consists of cells treated with the same final concentration of DMSO used in the compound-treated wells.

Q3: My compound is unstable in the culture medium. How can I conduct a long-term experiment? A3: If the compound's half-life is shorter than your experimental duration, consider these strategies:

  • Frequent Media Changes: Replace the medium with a freshly prepared compound solution every 12 or 24 hours to maintain a more consistent concentration.[4]

  • Increased Initial Concentration: If the compound is not cytotoxic, you might start with a higher concentration to compensate for the degradation, but this can complicate data interpretation.

  • Shorten Experiment Duration: If possible, modify the experimental design to use a shorter endpoint where the compound concentration is still within an effective range.

Q4: How does serum in the media affect my compound? A4: Serum has complex effects. Serum proteins, like albumin, can bind to your compound. This can sometimes increase its stability and solubility but may also reduce its bioavailability to the cells.[9] Serum also contains enzymes that can actively degrade your compound.[4] It is recommended to test compound stability in both the presence and absence of serum to understand its specific impact.[9]

Q5: How can I quantify the stability of this compound in my culture medium? A5: The standard method is to incubate the compound in complete cell culture medium (in a cell-free plate) at 37°C and 5% CO₂.[4] Samples are collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours), and the remaining concentration of the parent compound is quantified using an analytical method like HPLC-UV or LC-MS/MS.[8][10] See Protocol 1 for a detailed methodology.

Data Presentation: Illustrative Stability Analysis

The following tables represent example data from a stability study performed as described in Protocol 1.

Table 1: Stability of this compound (10 µM) in Culture Media at 37°C

Time (Hours)% Remaining in DMEM + 10% FBS% Remaining in Serum-Free DMEM
0100.0%100.0%
298.5%99.1%
891.2%95.8%
2470.3%88.4%
4845.1%79.5%
Half-life (t½) ~42 hours >72 hours
This illustrative data suggests that components within the FBS contribute to the degradation of the compound.

Table 2: Kinetic Solubility of this compound in DMEM + 10% FBS

Nominal Concentration (µM)Observation (after 2h at 37°C)Absorbance (650 nm)Solubility Assessment
1Clear0.002Soluble
5Clear0.003Soluble
10Clear0.005Soluble
25Clear0.011Soluble
50Slight Haze0.085Borderline
100Visible Precipitate0.254Insoluble
This example suggests the maximum soluble concentration is approximately 25-50 µM under these conditions.[3]

Experimental Protocols

Protocol 1: Assessing Compound Stability in Cell Culture Medium

This protocol determines the chemical stability of the compound over time.

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Warm your complete cell culture medium (e.g., DMEM + 10% FBS) and serum-free medium to 37°C.

  • Spiking: Prepare two sets of sterile tubes. In one set, dilute the stock solution into the complete medium to achieve your final working concentration (e.g., 10 µM). In the second set, do the same with the serum-free medium. Include a "no cells" control to assess adsorption to plastic.[8]

  • Incubation: Aliquot these solutions into a multi-well plate or sterile tubes, one for each time point. Place them in a 37°C, 5% CO₂ incubator.

  • Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48 hours), remove one aliquot for each condition. Immediately stop any potential degradation by adding a quenching solvent (like acetonitrile) and store at -80°C until analysis.

  • Analysis: Quantify the concentration of the parent compound in each sample using a validated HPLC-UV or LC-MS/MS method.[8][11]

  • Data Interpretation: Plot the percentage of the compound remaining versus time relative to the T=0 sample. Calculate the half-life (t½) of the compound.[4]

Protocol 2: Determining Maximum Soluble Concentration

This protocol assesses the kinetic solubility of the compound in your medium.

  • Preparation: Prepare a serial 2-fold dilution of your high-concentration DMSO stock solution in DMSO (e.g., from 20 mM down to 0.15 mM).

  • Dilution: In a 96-well clear plate, add your pre-warmed complete culture medium to each well.

  • Addition: Transfer a small, fixed volume (e.g., 1 µL) of each DMSO dilution into the media-filled wells to create a range of final compound concentrations. Ensure the final DMSO concentration is constant and non-toxic (e.g., 0.5%).[3]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Observation: Visually inspect each well for signs of precipitation (cloudiness, particles). For a quantitative measure, read the absorbance of the plate at a wavelength between 600-650 nm using a plate reader.[1]

  • Data Interpretation: The highest concentration that remains clear and shows no significant increase in absorbance is considered the maximum working soluble concentration under your specific conditions.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare 10mM Stock in DMSO Spike Spike Compound into Media (e.g., 10µM) Prep_Stock->Spike Prep_Media Warm Media to 37°C Prep_Media->Spike Incubate Incubate at 37°C, 5% CO2 Spike->Incubate Sample Collect Samples at T=0, 2, 8, 24, 48h Incubate->Sample Analyze Quantify Compound (HPLC or LC-MS/MS) Sample->Analyze Plot Plot % Remaining vs. Time Analyze->Plot Calculate Calculate Half-life (t½) Plot->Calculate

Caption: Workflow for assessing compound stability in culture media.

Precipitation_Troubleshooting cluster_solutions Solutions Start Compound Added to Media Check_Precipitate Precipitate Observed? Start->Check_Precipitate Sol_1 Lower Final Concentration Check_Precipitate->Sol_1 Yes End Proceed with Experiment Check_Precipitate->End No Sol_2 Pre-warm Media to 37°C Sol_1->Sol_2 Sol_3 Use Serial/Dropwise Dilution Sol_2->Sol_3 Sol_4 Check Stock Solution Integrity Sol_3->Sol_4

Caption: Decision workflow for troubleshooting compound precipitation.

Signaling_Pathway cluster_pathway Illustrative Kinase Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 P Kinase2 Kinase B Kinase1->Kinase2 P Kinase3 Kinase C Kinase2->Kinase3 P TF Transcription Factor Kinase3->TF P Response Cellular Response (e.g., Proliferation) TF->Response Compound N4-Benzyl-2,6- dichloroisonicotinamide Compound->Kinase2

Caption: Hypothetical signaling pathway inhibited by the compound.

References

Technical Support Center: Cytotoxicity Assessment of N4-Benzyl-2,6-dichloroisonicotinamide and Related Nicotinamide Derivatives in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of N4-Benzyl-2,6-dichloroisonicotinamide and similar novel nicotinamide derivatives in normal, non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the importance of assessing the cytotoxicity of this compound in normal cells?

A1: Assessing the cytotoxicity of investigational compounds like this compound in normal cells is a critical step in preclinical drug development.[1][2] This evaluation helps to determine the compound's therapeutic index, which is the ratio between its toxic dose and its therapeutic dose.[1] A favorable therapeutic index indicates that the compound is selectively toxic to cancer cells while sparing normal, healthy cells, a desirable characteristic for potential drug candidates.[1]

Q2: Which normal cell lines are typically used to evaluate the cytotoxicity of nicotinamide derivatives?

A2: The choice of normal cell lines should ideally represent tissues that are likely to be affected by the compound in a clinical setting. Studies on various nicotinamide derivatives have utilized several normal cell lines to assess off-target cytotoxicity. Commonly used lines include:

  • HEK-293: A human embryonic kidney cell line.

  • HL-7702: A normal human liver cell line.

  • MDCK: A Madin-Darby canine kidney epithelial cell line.

  • NIH/3T3: A mouse embryonic fibroblast cell line.[3]

Q3: How is the selectivity of a compound like this compound determined?

A3: The selectivity of a compound is determined by comparing its cytotoxicity (often measured as the half-maximal inhibitory concentration, or IC50 value) in cancer cell lines versus normal cell lines. The selectivity index (SI) is calculated using the following formula:

SI = IC50 in normal cells / IC50 in cancer cells

A higher SI value indicates greater selectivity for cancer cells.[3] For instance, some novel nicotinamide derivatives have demonstrated significant selectivity against cancer cell lines when compared to normal human embryonic kidney (HEK-293) cells.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Probable CauseTroubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Calibrate your pipettes and use a consistent pipetting technique. Consider using an automated cell counter for accuracy.
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium.
Compound Precipitation Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or reducing the final concentration of the solvent (e.g., DMSO) in the culture medium.
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatment.
Issue 2: Discrepancies Between Different Cytotoxicity Assays
Probable CauseTroubleshooting Steps
Different Biological Endpoints Different assays measure different parameters of cell health (e.g., metabolic activity, membrane integrity, ATP content). A compound might affect one pathway more than another. It is recommended to use multiple assays based on different principles to get a comprehensive view of cytotoxicity.
Assay Interference The test compound may directly interfere with the assay chemistry. For example, compounds with reducing properties can interfere with tetrazolium-based assays like MTT. Run a cell-free control with the compound and the assay reagents to check for direct chemical reactions.
Timing of Assay The kinetics of cell death can vary. An early marker of apoptosis might be detected at an earlier time point than a marker of necrosis. Perform time-course experiments to determine the optimal endpoint for your specific compound and cell line.

Quantitative Data Summary

The following table summarizes hypothetical cytotoxicity data for novel nicotinamide derivatives in various cell lines to illustrate how such data is presented.

CompoundCell LineCell TypeIC50 (µM)Selectivity Index (SI) vs. A549
Derivative A A549Human Lung Carcinoma5.2-
HEK-293Normal Human Embryonic Kidney> 100> 19.2
HL-7702Normal Human Liver85.616.5
Derivative B A549Human Lung Carcinoma12.8-
HEK-293Normal Human Embryonic Kidney> 100> 7.8
HL-7702Normal Human Liver92.17.2

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (or other nicotinamide derivatives) and incubate for the desired exposure time (e.g., 48 or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from cells with damaged plasma membranes, an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that of a positive control (fully lysed cells).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Normal Cell Culture (e.g., HEK-293, HL-7702) compound_prep 2. Compound Preparation (Serial Dilutions) cell_seeding 3. Cell Seeding (96-well plates) compound_prep->cell_seeding treatment 4. Compound Treatment (24-72 hours) cell_seeding->treatment viability_assay 5a. Viability Assay (e.g., MTT) treatment->viability_assay cytotoxicity_assay 5b. Cytotoxicity Assay (e.g., LDH) treatment->cytotoxicity_assay data_acq 6. Data Acquisition (Plate Reader) viability_assay->data_acq cytotoxicity_assay->data_acq ic50_calc 7. IC50 & SI Calculation data_acq->ic50_calc

Caption: Workflow for assessing the cytotoxicity of novel compounds in normal cells.

Troubleshooting_Logic cluster_variability_solutions Variability Issues cluster_assay_solutions Assay Discrepancy Issues start Inconsistent Cytotoxicity Results check_variability High variability between replicates? start->check_variability check_assays Discrepancy between assay types? check_variability->check_assays No review_seeding Review cell seeding protocol check_variability->review_seeding Yes use_multiple Use orthogonal assays check_assays->use_multiple Yes check_plates Check for edge effects review_seeding->check_plates check_compound Verify compound solubility check_plates->check_compound run_control Run cell-free interference control use_multiple->run_control time_course Perform time-course experiment run_control->time_course

Caption: A logical workflow for troubleshooting common issues in cytotoxicity assays.

References

N4-Benzyl-2,6-dichloroisonicotinamide dose-response curve analysis

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Due to the limited availability of public research data on N4-Benzyl-2,6-dichloroisonicotinamide, this technical support center provides general guidance and troubleshooting advice applicable to the study of novel chemical compounds in a research setting. The experimental protocols and data presented here are illustrative and based on common methodologies for similar classes of compounds. Researchers should adapt these protocols based on their specific experimental goals and preliminary findings.

Frequently Asked Questions (FAQs)

Q1: I am starting my research on this compound. Where can I find information on its biological activity?

A1: Currently, there is a scarcity of published data specifically detailing the dose-response curve, mechanism of action, and signaling pathways of this compound. Researchers are encouraged to perform initial screening assays to determine its biological effects in their experimental systems. Exploring literature on compounds with similar structural motifs, such as nicotinamide derivatives, may provide insights into potential biological activities.

Q2: How should I determine the optimal concentration range for my dose-response experiments with this compound?

A2: For a novel compound like this compound, it is recommended to start with a broad concentration range in your initial cell viability or functional assays. A common starting point is a logarithmic dilution series, for example, from 100 µM down to 1 nM. The results from this initial screen will help you identify a more focused concentration range for detailed IC50 or EC50 determination.

Q3: I am observing inconsistent results in my cell-based assays. What are the common troubleshooting steps?

A3: Inconsistent results can arise from several factors. Here are a few troubleshooting steps:

  • Compound Solubility: Ensure this compound is fully dissolved in your vehicle (e.g., DMSO) before diluting it in cell culture media. Precipitation of the compound can lead to inaccurate concentrations.

  • Cell Health and Density: Maintain consistent cell health, passage number, and seeding density across experiments. Variations in these parameters can significantly impact assay outcomes.

  • Assay Protocol: Strictly adhere to your assay protocol, including incubation times, reagent concentrations, and washing steps.

  • Vehicle Control: Always include a vehicle-only control to account for any effects of the solvent on your experimental system.

Q4: What are some general approaches to investigate the mechanism of action of a novel compound?

A4: Investigating the mechanism of action typically involves a multi-pronged approach. After identifying a reproducible biological effect, you can consider the following:

  • Target-Based Screening: If you have a hypothesis about the compound's target, you can perform binding assays or enzymatic assays with the purified target protein.

  • Pathway Analysis: Utilize techniques like Western blotting, qPCR, or reporter assays to examine the activation or inhibition of key signaling pathways that might be modulated by the compound.

  • Omics Approaches: Transcriptomics (RNA-seq) or proteomics can provide an unbiased view of the global changes in gene or protein expression induced by the compound, offering clues to its mechanism.

Troubleshooting Guides

Problem: Poor Solubility of this compound in Aqueous Media
  • Symptom: Precipitate is observed when diluting the compound from a high-concentration stock (e.g., in DMSO) into aqueous cell culture medium or assay buffer.

  • Possible Cause: The compound has low aqueous solubility.

  • Troubleshooting Steps:

    • Optimize Stock Concentration: Try preparing a lower concentration stock solution in your organic solvent.

    • Use of Surfactants: For in vitro assays, consider the addition of a small amount of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) to the final assay buffer to improve solubility. Note that surfactants can affect cellular membranes and should be tested for their own biological effects.

    • Sonication: Briefly sonicate the diluted solution to aid in dissolution.

    • Alternative Solvents: If compatible with your experimental system, explore other solvents like ethanol or a co-solvent system.

Problem: High Variability in Dose-Response Data
  • Symptom: Replicate wells or experiments show significant variation in the measured response at the same compound concentration.

  • Possible Cause: Inconsistent compound delivery, uneven cell plating, or edge effects in multi-well plates.

  • Troubleshooting Steps:

    • Mixing Technique: Ensure thorough mixing of the compound in the media before adding it to the cells. When performing serial dilutions, mix each dilution step adequately.

    • Cell Plating: Use a calibrated multichannel pipette for cell seeding and ensure a uniform cell suspension. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.

    • Plate Layout: Avoid using the outer wells of a multi-well plate, as they are more prone to evaporation and temperature fluctuations (edge effects). Fill the outer wells with sterile PBS or media.

    • Increase Replicates: Increase the number of technical and biological replicates to improve statistical power and identify outliers.

Experimental Protocols

General Protocol for Determining IC50 using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in cell culture medium from a high-concentration stock in DMSO. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound dilutions to the corresponding wells.

  • Incubation: Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic regression model to determine the IC50 value.

Data Presentation

Table 1: Illustrative Dose-Response Data for a Hypothetical Compound

Concentration (µM)% Inhibition (Mean ± SD)
10095.2 ± 3.1
3088.7 ± 4.5
1075.1 ± 5.2
348.9 ± 6.8
120.3 ± 4.1
0.35.6 ± 2.9
0.11.2 ± 1.5
0 (Vehicle)0 ± 2.1

Visualizations

Experimental Workflow for Dose-Response Analysis

DoseResponseWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding compound_prep Prepare Serial Dilutions of Compound start->compound_prep treatment Treat Cells with Compound Dilutions cell_seeding->treatment compound_prep->treatment incubation Incubate for 24-72h treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_acquisition Read Absorbance viability_assay->data_acquisition data_analysis Analyze Data & Determine IC50 data_acquisition->data_analysis end End data_analysis->end SignalingPathway cluster_pathway Hypothetical Kinase Cascade receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response transcription_factor->cellular_response Leads to compound N4-Benzyl-2,6- dichloroisonicotinamide compound->kinase2 Inhibits

Technical Support Center: Minimizing Vehicle Effects (DMSO) in N4-Benzyl-2,6-dichloroisonicotinamide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the effects of Dimethyl Sulfoxide (DMSO) as a vehicle in experiments involving N4-Benzyl-2,6-dichloroisonicotinamide and other poorly water-soluble compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to enhance the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration of DMSO for cell culture experiments with this compound?

A1: There is no universal maximum concentration, as sensitivity to DMSO is highly dependent on the cell line and the duration of exposure.[1][2] As a general guideline, it is recommended to keep the final concentration of DMSO at or below 0.5%, with many studies suggesting 0.1% or lower for sensitive cell lines or long-term incubations.[1][2][3] It is crucial to perform a dose-response experiment to determine the optimal and non-toxic concentration for your specific cell line and experimental conditions.[1]

Q2: My this compound is only soluble in a higher concentration of DMSO than my cells can tolerate. What should I do?

A2: This is a common challenge. Here are a few strategies:

  • High-Concentration Stock: Dissolve the compound in 100% DMSO at the highest possible concentration to create a stock solution. Then, perform serial dilutions in your cell culture medium to achieve the desired final concentration of the compound while keeping the final DMSO concentration to a minimum.[1][4]

  • Co-solvents: Consider using a combination of solvents. For example, a mixture of 10% DMSO, 10% Tween 80, and 80% water can be effective.[5]

  • Alternative Solvents: If your cells are particularly sensitive, explore less disruptive solvents. Cyrene™, a green solvent derived from biomass, has shown comparable solvation properties to DMSO with lower toxicity in some applications.[6][7][8] Another alternative is a zwitterionic liquid (ZIL) which is less cell-permeable and has shown lower toxicity.[9]

Q3: Can DMSO affect the signaling pathways I'm studying in my this compound experiments?

A3: Yes, DMSO is not biologically inert and can modulate various signaling pathways, which can lead to off-target effects.[1][10] It has been shown to influence inflammatory responses, apoptosis, and cell cycle regulation.[1][11] Even at very low concentrations, it can have heterogeneous effects on signaling proteins.[1][10] Therefore, it is critical to include a vehicle control with the same DMSO concentration as your experimental samples to account for these effects.[1]

Q4: How should I prepare my vehicle control?

A4: The vehicle control should contain the exact same concentration of DMSO as the highest concentration used in your experimental group.[1][12] If you are performing a dose-response of your compound, where the DMSO concentration might vary slightly between dilutions, it is best practice to have a vehicle control for each corresponding DMSO concentration.[1][12]

Q5: I'm seeing poor reproducibility in my high-throughput screening (HTS) results. Could DMSO be the cause?

A5: Yes, poor reproducibility in HTS can be due to the hygroscopic nature of DMSO, meaning it readily absorbs water from the atmosphere.[1] This can alter the concentration of your stock solutions over time. To mitigate this, store DMSO in small, tightly sealed aliquots and prepare fresh dilutions for each experiment.[1]

Troubleshooting Guides

Issue 1: High background signal or unexpected biological activity in vehicle control wells.

  • Possible Cause: The DMSO concentration is too high and is exerting its own biological effects.[1][13]

  • Troubleshooting Steps:

    • Determine No-Effect Concentration: Conduct a dose-response experiment with DMSO alone on your specific cell line to identify the highest concentration that does not significantly impact cell viability, proliferation, or key signaling pathways relevant to your study.[1]

    • Match DMSO Concentrations: Ensure the final DMSO concentration is identical across all experimental and control wells.[1]

    • Minimize Exposure Time: Reduce the incubation time of cells with DMSO-containing media as much as possible without compromising the experimental endpoint.[3]

Issue 2: Precipitation of this compound upon dilution in aqueous media.

  • Possible Cause: The compound has limited solubility in aqueous solutions.

  • Troubleshooting Steps:

    • Prepare Fresh Dilutions: Prepare the final dilution of the compound in your experimental media or buffer immediately before use.[13]

    • Gentle Mixing: When diluting the DMSO stock, add it to the aqueous solution while gently vortexing to facilitate dissolution and prevent localized high concentrations that can lead to precipitation.[4]

    • Pre-condition the Medium: For some compounds, adding a small amount of DMSO to the aqueous medium before adding the compound stock can improve solubility.[4]

Quantitative Data Summary

Table 1: Recommended Maximum DMSO Concentrations for In Vitro Studies

Cell Type CategoryRecommended Maximum Concentration (% v/v)Notes
Most Cancer Cell Lines≤ 0.5%Some robust lines may tolerate up to 1%, but this should be verified.[14]
Primary Cells≤ 0.1%Generally more sensitive to DMSO toxicity.[2][14]
Stem Cells≤ 0.1%Can be very sensitive; lower concentrations are preferable.[14]
Immune Cells0.5% - 1%Tolerance can vary; testing is recommended.[14]

Table 2: Reported Effects of DMSO on Cellular Processes

Cellular ProcessDMSO ConcentrationObserved Effect
Cell Proliferation> 1%Inhibition of cell growth.[1]
Apoptosis> 10%Induction of apoptosis via caspase activation.[1]
Cell Signaling0.0008% - 0.004%Heterogeneous effects on targetable signaling proteins.[1][10]
Gene Expression0.1%Alterations in miRNA and epigenetic landscape.[1]
Cell Migration0.0005% - 0.1%Modulation of cell migration.[1]

Experimental Protocols

Protocol 1: Determining the Optimal DMSO Concentration for Your Cell Line

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.[1]

  • DMSO Dilution Series: Prepare a serial dilution of DMSO in your complete cell culture medium. A typical range to test is from 2% down to 0.005%.[1]

  • Treatment: Add the DMSO dilutions to the appropriate wells. Include a "no DMSO" control with medium only.[1]

  • Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).[1]

  • Viability Assay: Perform a cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo).[1]

  • Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The optimal DMSO concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability.[1]

Protocol 2: Vehicle Control for a Drug Dose-Response Experiment

  • Prepare Compound Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[1]

  • Prepare Compound Dilutions: Create a serial dilution of your compound in 100% DMSO.[1]

  • Prepare Final Drug and Vehicle Solutions: Dilute each compound concentration and a "DMSO only" sample in your cell culture medium to the final desired concentration. Ensure the dilution factor is the same for all samples to maintain a constant final DMSO concentration.[1]

  • Cell Treatment: Add the final drug dilutions and the vehicle control (medium with the same final DMSO concentration) to your cells.[1]

  • Incubation and Analysis: Proceed with your experimental incubation and analysis.

Visualizations

Experimental_Workflow Experimental Workflow for this compound with Vehicle Control cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare 10 mM Stock of Compound in 100% DMSO dilutions Prepare Serial Dilutions of Compound in 100% DMSO stock->dilutions final_drug Prepare Final Drug Dilutions in Cell Culture Medium dilutions->final_drug cell_treatment Treat Cells final_drug->cell_treatment vehicle_control Prepare Vehicle Control (Same Final DMSO Concentration) vehicle_control->cell_treatment incubation Incubate for Desired Time cell_treatment->incubation assay Perform Assay (e.g., Viability, Signaling) incubation->assay data_analysis Data Analysis assay->data_analysis

Caption: Workflow for experiments with this compound.

DMSO_Effects_Signaling Potential Off-Target Effects of DMSO on Signaling Pathways cluster_pathways Cellular Signaling Pathways cluster_outcomes Potential Cellular Outcomes DMSO DMSO Vehicle NFkB NF-κB Pathway DMSO->NFkB Modulates MAPK MAPK Pathway DMSO->MAPK Modulates PI3K_Akt PI3K/Akt Pathway DMSO->PI3K_Akt Modulates Apoptosis Apoptosis Pathway DMSO->Apoptosis Induces at >10% Inflammation Altered Inflammatory Response NFkB->Inflammation Proliferation Altered Cell Proliferation MAPK->Proliferation Survival Altered Cell Survival PI3K_Akt->Survival Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Potential off-target effects of DMSO on key cellular signaling pathways.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Vehicle Control Effects cluster_causes Potential Causes cluster_solutions Solutions start Unexpected Effects in Vehicle Control cause1 DMSO Concentration Too High start->cause1 cause2 Cell Line Sensitivity start->cause2 cause3 DMSO Quality (Impurities) start->cause3 cause4 Extended Incubation Time start->cause4 solution1 Perform DMSO Dose-Response cause1->solution1 solution2 Lower DMSO Concentration cause1->solution2 cause2->solution1 solution5 Consider Alternative Solvents cause2->solution5 solution3 Use High-Purity DMSO cause3->solution3 solution4 Reduce Incubation Time cause4->solution4

Caption: Troubleshooting guide for unexpected effects in DMSO vehicle controls.

References

N4-Benzyl-2,6-dichloroisonicotinamide assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well variability in our initial screening with N4-Benzyl-2,6-dichloroisonicotinamide. What are the common causes?

A1: High variability in initial screening can stem from several factors, broadly categorized as technical, experimental, and compound-specific.

  • Technical Variability:

    • Inconsistent cell seeding density across the plate.

    • Pipetting errors leading to variations in reagent or compound concentration.

    • Edge effects in microplates, where wells on the perimeter behave differently due to temperature and evaporation gradients.

    • Fluctuations in incubator conditions (temperature, CO2, humidity).

    • Instrument-related issues such as detector sensitivity drift or improper plate reading parameters.

  • Experimental Design:

    • Cellular heterogeneity within the population.

    • Use of cells at a high passage number, which can lead to phenotypic drift.

    • Assay timing not being optimal for the biological process being measured.

  • Compound-Specific Issues:

    • Poor solubility of this compound in the assay medium, leading to precipitation.

    • Degradation of the compound over the course of the experiment.

    • The compound may interfere with the assay technology itself (e.g., autofluorescence, inhibition of a reporter enzyme).

Q2: How can we improve the reproducibility of our dose-response curves for this compound?

A2: Improving the reproducibility of dose-response experiments requires careful attention to detail at each step.

  • Compound Handling:

    • Ensure the purity and identity of your this compound stock.

    • Prepare fresh serial dilutions from a concentrated stock for each experiment.

    • Use a consistent, low-percentage solvent (e.g., DMSO) concentration across all wells, including controls.

  • Assay Execution:

    • Use a randomized plate layout to minimize the impact of systematic errors like edge effects.

    • Automate liquid handling steps where possible to reduce pipetting variability.

    • Ensure thorough mixing of reagents and compounds in the wells.

  • Data Analysis:

    • Use a sufficient number of technical and biological replicates.

    • Employ robust statistical methods for curve fitting and parameter estimation (e.g., IC50/EC50).

    • Normalize data to appropriate controls (e.g., vehicle control and a positive control for inhibition/activation).

Q3: What are the essential controls to include in our assays with this compound?

A3: A comprehensive set of controls is crucial for data interpretation and quality control.

  • Negative (Vehicle) Control: Wells containing cells and the vehicle (e.g., DMSO) at the same concentration used to dissolve the compound. This represents the baseline response.

  • Positive Control: A known activator or inhibitor of the target pathway to ensure the assay is performing as expected.

  • No-Cell Control: Wells with media and compound but no cells, to assess background signal and compound interference.

  • Untreated Control: Cells in media without any vehicle or compound, to monitor baseline cell health.

Troubleshooting Guides

Issue 1: High Background Signal
Potential Cause Troubleshooting Step
Compound Autofluorescence/Autoluminescence 1. Run a spectral scan of this compound to identify its emission profile. 2. If it overlaps with your assay's detection wavelength, consider a different assay technology (e.g., absorbance-based). 3. Include a "compound only" control to subtract its intrinsic signal.
Media Components Phenol red and other media components can contribute to background. Test the assay in a simpler buffer system (e.g., PBS) if possible, or use phenol red-free media.
Non-specific Staining (Imaging Assays) Optimize blocking steps and antibody/dye concentrations.
Issue 2: Poor Z'-factor (<0.5)
Potential Cause Troubleshooting Step
Small Signal Window 1. Optimize the concentration of the positive control to achieve a robust signal. 2. Adjust assay parameters (e.g., incubation time, substrate concentration) to maximize the difference between positive and negative controls.
High Data Variability 1. Review cell seeding and liquid handling procedures for consistency. 2. Increase the number of replicates to get a better estimate of the mean and standard deviation. 3. Evaluate the stability of reagents and the compound over the assay duration.
Issue 3: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Step
Variability in Cell Health/Passage Number 1. Establish a cell banking system and use cells within a defined passage number range. 2. Monitor cell viability and morphology before each experiment.
Reagent Lot-to-Lot Variability Qualify new lots of critical reagents (e.g., serum, antibodies) against the old lot before use in critical experiments.
Environmental Fluctuations Ensure consistent incubator and laboratory environmental conditions.

Experimental Protocols

Note: As specific protocols for this compound are not available, a generic cell-based assay protocol is provided. This should be adapted based on the hypothesized biological activity.

Protocol: Generic Cell Viability/Cytotoxicity Assay (e.g., using a Resazurin-based reagent)
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well, clear-bottom, black-walled plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in a separate dilution plate.

    • Transfer the compound dilutions to the cell plate. Include vehicle and positive controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • Add the resazurin-based reagent to each well.

    • Incubate for 1-4 hours, protected from light.

    • Read fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (no-cell control).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized response against the log of the compound concentration and fit a dose-response curve.

Quantitative Data Summary

Since no specific quantitative data for this compound assays are available, the following table illustrates how you could present your assay validation data.

Parameter Assay 1 (Initial Screen) Assay 2 (Optimized) Acceptance Criteria
Z'-factor 0.350.72> 0.5
Signal-to-Background Ratio 415> 10
Coefficient of Variation (CV%) - Controls 25%8%< 15%
Minimum Significant Ratio (MSR) 5.02.5< 3.0

Visualizations

Assay_Troubleshooting_Workflow Start High Assay Variability Observed Check_Reagents Verify Reagent Quality and Stability Start->Check_Reagents Check_Cells Assess Cell Health and Passage Number Start->Check_Cells Check_Protocol Review Protocol for Inconsistencies Start->Check_Protocol Optimize_Assay Re-optimize Assay Parameters Check_Reagents->Optimize_Assay Check_Cells->Optimize_Assay Check_Protocol->Optimize_Assay Re_run Re-run Experiment with Optimized Conditions Optimize_Assay->Re_run End Reproducible Data Re_run->End

Caption: A logical workflow for troubleshooting high assay variability.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Data Acquisition cluster_analysis Analysis Cell_Culture Cell Culture and Seeding Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep Compound Dilution Compound_Prep->Treatment Incubation Incubation Treatment->Incubation Assay_Reagent Add Assay Reagent Incubation->Assay_Reagent Read_Plate Read Plate Assay_Reagent->Read_Plate Data_Normalization Data Normalization Read_Plate->Data_Normalization Curve_Fitting Dose-Response Curve Fitting Data_Normalization->Curve_Fitting

Caption: A generalized workflow for a cell-based screening assay.

Validation & Comparative

N4-Benzyl-2,6-dichloroisonicotinamide: An Uncharted Territory in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of experimental data on the biological activity of N4-Benzyl-2,6-dichloroisonicotinamide as a kinase inhibitor. Consequently, a direct comparison with known kinase inhibitors, as requested, cannot be compiled at this time.

While the chemical structure of this compound is defined and the compound is commercially available, there are no published studies detailing its effects on any kinase or its activity in cancer cell lines. This absence of data prevents the creation of a meaningful comparison guide that meets the core requirements of data-driven analysis and experimental validation.

The Scarcity of Biological Data

Searches for biological information on this compound did not yield any results related to:

  • Kinase Assays: No studies have been found that test the inhibitory activity of this compound against a panel of kinases.

  • Cell-Based Assays: There is no available data on the effect of this compound on the proliferation or signaling pathways of cancer cell lines.

  • Mechanism of Action: Without primary biological data, the mechanism of action remains entirely unknown.

  • Patents: No patents were found that claim this compound for its kinase inhibitory properties or as a therapeutic agent.

A Distant Structural Relative: 2,6-dichloroisonicotinic acid

Interestingly, a study on the parent molecule, 2,6-dichloroisonicotinic acid, has shown that it can inhibit a protein kinase from tobacco, referred to as BBPK (BTH-binding protein kinase).[1] This finding suggests that the dichloroisonicotinic acid scaffold may possess kinase-inhibiting potential. However, it is crucial to note that:

  • This activity was observed in a plant kinase , and the results are not directly translatable to human kinases.

  • This compound is a derivative where the carboxylic acid is converted to an N-benzylamide. This significant structural modification can dramatically alter the biological activity, including its ability to bind to kinase active sites.

Therefore, the inhibitory activity of 2,6-dichloroisonicotinic acid on a plant kinase can only be considered a speculative starting point for any investigation into the potential of its derivatives.

The Path Forward: What is Needed

To evaluate this compound as a potential kinase inhibitor and compare it to existing drugs, the following experimental data would be essential:

  • Biochemical Kinase Profiling: The compound would need to be tested against a large panel of human kinases to determine its potency (typically measured as IC50 or Ki values) and selectivity.

  • Cellular Assays: Its effect on the viability of various cancer cell lines and its ability to inhibit specific signaling pathways within these cells would need to be assessed.

  • Mechanism of Action Studies: Experiments to confirm its mode of inhibition (e.g., ATP-competitive) and to identify its direct cellular targets would be necessary.

Below is a conceptual workflow that would be required to generate the necessary data for a comparative analysis.

Figure 1. A generalized experimental workflow for characterizing a novel compound as a kinase inhibitor.

References

Comparing N4-Benzyl-2,6-dichloroisonicotinamide with other picolinamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinamide, a derivative of picolinic acid, represents a versatile and privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their wide range of biological activities, spanning therapeutic areas such as oncology, infectious diseases, and neurology. The structural rigidity of the pyridine ring, combined with the hydrogen bonding capabilities of the amide group, allows for specific and high-affinity interactions with various biological targets. This guide provides a comparative analysis of N4-Benzyl-2,6-dichloroisonicotinamide and other key picolinamide derivatives, offering insights into their performance supported by experimental data. While this compound is a structurally interesting starting point, a lack of extensive public domain data on its biological activity necessitates a broader comparison with well-characterized picolinamide derivatives to highlight the potential of this chemical class.

Featured Compound: this compound

  • Chemical Structure:

  • CAS Number: 182224-71-1

  • Molecular Formula: C13H10Cl2N2O

  • Molecular Weight: 281.14 g/mol

While the biological activity of this compound is not extensively documented in publicly available research, its structure, featuring a dichlorinated pyridine ring and a benzyl amide moiety, suggests potential for biological activity. The following sections will compare this structural class to other picolinamide derivatives with established biological profiles.

Picolinamide Derivatives as Anticancer Agents: VEGFR-2 Inhibitors

A significant area of research for picolinamide derivatives is in oncology, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.

A series of novel picolinamide-based derivatives have been synthesized and identified as potent VEGFR-2 inhibitors. Among these, compounds 8j and 8l have demonstrated significant anti-proliferative activity against A549 (human lung carcinoma) and HepG2 (human hepatocellular carcinoma) cell lines.[1]

Quantitative Data: VEGFR-2 Inhibition and Antiproliferative Activity

CompoundVEGFR-2 IC50 (nM)A549 IC50 (µM)HepG2 IC50 (µM)Reference
8j -12.520.6[1]
8l -13.218.2[1]
Sorafenib 18019.329.0[1]

Experimental Protocols

VEGFR-2 Kinase Assay:

The in vitro inhibitory activity of the compounds against VEGFR-2 is determined using a kinase assay. Typically, this involves measuring the phosphorylation of a substrate peptide by the VEGFR-2 enzyme in the presence of ATP. The amount of phosphorylation is quantified, often using methods like ELISA or luminescence-based assays, to determine the extent of inhibition by the test compound.

Cell Proliferation Assay (MTT Assay):

  • Human cancer cell lines (e.g., A549, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the picolinamide derivatives or a vehicle control.

  • After a specified incubation period (e.g., 48 or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Picolinamide Picolinamide Derivative Picolinamide->Dimerization Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Picolinamide Derivatives as Antibacterial Agents: Targeting Clostridioides difficile

The emergence of antibiotic-resistant bacteria has prompted the search for new antibacterial agents. Picolinamide derivatives have shown promise in this area, with some exhibiting potent and selective activity against specific pathogens like Clostridioides difficile (C. difficile), a leading cause of antibiotic-associated diarrhea.

One notable derivative, 2-(4-(3-(trifluoromethoxy)phenoxy)picolinamido)benzo[d]oxazole-5-carboxylate (Compound 1), has demonstrated exquisite potency and selectivity against C. difficile.[2]

Quantitative Data: Antibacterial Activity against C. difficile

CompoundC. difficile ATCC 43255 MIC (µg/mL)MRSA NRS70 MIC (µg/mL)Selectivity (MRSA/C. difficile)Reference
Compound 1 0.125>128>1024
Vancomycin 111

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay:

  • The picolinamide derivative is serially diluted in an appropriate broth medium in a 96-well microtiter plate.

  • A standardized inoculum of the test bacterium (e.g., C. difficile) is added to each well.

  • The plate is incubated under appropriate conditions (e.g., anaerobically for C. difficile) for a specified period (e.g., 24 or 48 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Experimental Workflow

Antibacterial_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening Start Picolinamide Derivatives Library MIC_Assay MIC Assay (vs. C. difficile) Start->MIC_Assay Hit_Identification Hit Identification (Potent Compounds) MIC_Assay->Hit_Identification Selectivity_Assay Selectivity Assay (vs. other bacteria) Hit_Identification->Selectivity_Assay Cytotoxicity_Assay Cytotoxicity Assay (vs. mammalian cells) Selectivity_Assay->Cytotoxicity_Assay Lead_Selection Lead Compound Selection Cytotoxicity_Assay->Lead_Selection

Caption: Workflow for Antibacterial Screening.

Picolinamide Derivatives in Neurological Disorders: mGluR4 Positive Allosteric Modulators

Picolinamide derivatives have also been explored for their potential in treating neurological disorders. One promising approach is the development of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGluR4). mGluR4 PAMs can enhance the receptor's response to the endogenous ligand glutamate, offering a potential therapeutic strategy for conditions like Parkinson's disease.

Quantitative Data: mGluR4 Positive Allosteric Modulation

CompoundmGluR4 EC50 (nM)Maximal Glutamate Response (%)Reference
VU0477886 9589

Experimental Protocols

Functional Assay for mGluR4 PAM Activity (e.g., Calcium Fluorescence Assay):

  • A cell line stably expressing mGluR4 (and often a promiscuous G-protein to couple to a calcium signal) is seeded in a microtiter plate.

  • The cells are loaded with a calcium-sensitive fluorescent dye.

  • The picolinamide derivative is added to the wells at various concentrations.

  • After a short incubation, a sub-maximal concentration of glutamate (the orthosteric agonist) is added to stimulate the receptor.

  • The change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • The potentiation of the glutamate response by the PAM is quantified to determine its EC50 value.

Mechanism of Action

mGluR4_PAM_Mechanism Glutamate Glutamate mGluR4 mGluR4 Receptor Glutamate->mGluR4 Binds to Orthosteric Site Picolinamide_PAM Picolinamide PAM Picolinamide_PAM->mGluR4 Binds to Allosteric Site G_Protein G-protein mGluR4->G_Protein Activates Signaling_Cascade Downstream Signaling Cascade G_Protein->Signaling_Cascade Therapeutic_Effect Therapeutic Effect Signaling_Cascade->Therapeutic_Effect

Caption: Positive Allosteric Modulation of mGluR4.

The picolinamide scaffold is a remarkably versatile platform for the development of novel therapeutics. While the specific biological profile of this compound remains to be fully elucidated, the broader class of picolinamide derivatives has demonstrated significant potential across diverse and critical therapeutic areas. The examples presented in this guide, from potent VEGFR-2 inhibitors for cancer therapy and selective antibacterial agents against C. difficile, to positive allosteric modulators for neurological disorders, underscore the adaptability of this chemical framework. The provided experimental data and protocols offer a valuable resource for researchers and drug development professionals, facilitating the design and evaluation of new and improved picolinamide-based drug candidates. Further investigation into derivatives like this compound is warranted to unlock their full therapeutic potential.

References

Validating the Cellular Target of N4-Benzyl-2,6-dichloroisonicotinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the cellular target of the novel compound N4-Benzyl-2,6-dichloroisonicotinamide. Due to the limited publicly available data on this specific molecule, we present a hypothetical yet representative target validation workflow. This guide compares its potential performance against a known inhibitor, "Compound Y," targeting the hypothetical "Enzyme X," a critical kinase implicated in cancer progression. The methodologies and data presented are based on established and widely accepted practices in drug discovery and target validation.[1][2][3][4][5]

Target Validation Strategy

Target validation is a critical process in drug development to confirm that modulating a specific biological target will have the desired therapeutic effect.[3][4] Our proposed strategy for this compound involves a multi-pronged approach to build a robust case for its mechanism of action.

The logical flow of this validation process is to first confirm direct physical binding of the compound to its putative target in a cellular context, then to assess its functional impact on the target and its downstream signaling pathway, and finally, to observe its effect on cellular phenotypes.

cluster_0 Target Engagement cluster_1 Functional Activity cluster_2 Cellular Phenotype Target Engagement Direct Target Binding Cellular Thermal Shift Assay (CETSA) Isothermal Dose-Response (ITDR) Functional Activity In Vitro Target Inhibition Kinase Assay Downstream Pathway Modulation Western Blot of p-Substrate Target Engagement:f2->Functional Activity:f0 Confirms physical interaction Cellular Phenotype Phenotypic Outcome Anti-proliferative Assay Functional Activity:f3->Cellular Phenotype:f0 Links target inhibition to cellular effect

Caption: Logical workflow for target validation.

Comparative Data Analysis

A direct comparison with a known inhibitor is crucial for benchmarking the potency and efficacy of a novel compound. The following tables summarize hypothetical quantitative data for this compound and a reference inhibitor, Compound Y.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

CETSA measures the thermal stabilization of a target protein upon ligand binding.[6][7] An increase in the aggregation temperature (Tagg) indicates direct engagement of the compound with the target protein in a cellular environment.[6]

CompoundConcentration (µM)Target ProteinTagg (°C)ΔTagg (°C)
Vehicle (DMSO)-Enzyme X52.5-
This compound 10Enzyme X58.2+5.7
Compound Y (Reference)10Enzyme X59.5+7.0

Table 2: In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the target protein. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

CompoundTarget ProteinIC50 (nM)
This compound Enzyme X85
Compound Y (Reference)Enzyme X25

Table 3: Cellular Anti-proliferative Assay

This assay measures the compound's effect on the proliferation of cancer cells that are dependent on the target's signaling pathway.

CompoundCell LineEC50 (µM)
This compound Cancer Cell Line A1.2
Compound Y (Reference)Cancer Cell Line A0.4

Signaling Pathway and Experimental Workflow

Understanding the signaling context of the target is essential for interpreting experimental results. Below is a diagram of the hypothetical signaling pathway involving Enzyme X and the experimental workflow for its validation.

cluster_pathway Hypothetical Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Enzyme X Enzyme X Receptor->Enzyme X Substrate Substrate Enzyme X->Substrate Phosphorylates p-Substrate p-Substrate Substrate->p-Substrate Transcription Factor Transcription Factor p-Substrate->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Proliferation Proliferation Gene Expression->Proliferation Inhibitor N4-Benzyl-2,6- dichloroisonicotinamide Inhibitor->Enzyme X Inhibits

Caption: Hypothetical signaling pathway for Enzyme X.

Start Start: Cancer Cell Culture Compound Treatment Treat cells with This compound or Vehicle (DMSO) Start->Compound Treatment CETSA Cellular Thermal Shift Assay (CETSA) 1. Heat Shock 2. Cell Lysis 3. Centrifugation 4. Western Blot for Enzyme X Compound Treatment->CETSA Kinase Assay In Vitro Kinase Assay 1. Isolate Enzyme X 2. Incubate with Compound 3. Measure Substrate Phosphorylation Compound Treatment->Kinase Assay Pathway Analysis Downstream Pathway Analysis 1. Treat Cells with Compound 2. Lyse Cells 3. Western Blot for p-Substrate Compound Treatment->Pathway Analysis Phenotypic Assay Anti-proliferative Assay 1. Seed Cells 2. Treat with Compound 3. Measure Cell Viability Compound Treatment->Phenotypic Assay End End: Data Analysis & Comparison CETSA->End Kinase Assay->End Pathway Analysis->End Phenotypic Assay->End

Caption: Experimental workflow for target validation.

Detailed Experimental Protocols

Detailed and reproducible protocols are the cornerstone of robust scientific findings.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA methodologies to determine target engagement in intact cells.[6][8][9]

  • Cell Culture and Treatment:

    • Culture cancer cell line A to 80% confluency.

    • Harvest cells and resuspend in fresh media to a concentration of 1 x 10^7 cells/mL.

    • In separate tubes, treat cell suspensions with 10 µM this compound, 10 µM Compound Y, or vehicle (DMSO) for 1 hour at 37°C in a humidified incubator.

  • Heat Challenge:

    • Aliquot 100 µL of each treated cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.[6]

    • Immediately cool the tubes on ice for 3 minutes.[6]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[6][8]

    • Collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations for all samples.

    • Denature the protein samples by heating at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Enzyme X, followed by an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system and quantify the band intensities.

    • Plot the percentage of soluble Enzyme X as a function of temperature to determine the Tagg.

Protocol 2: In Vitro Kinase Assay

This protocol outlines a method to measure the direct inhibitory effect of the compound on the kinase activity of Enzyme X.

  • Reagents and Setup:

    • Recombinant human Enzyme X.

    • Kinase buffer.

    • ATP and the specific peptide substrate for Enzyme X.

    • This compound and Compound Y serially diluted in DMSO.

    • A detection reagent that measures ATP consumption (e.g., Kinase-Glo®).

  • Assay Procedure:

    • In a 96-well plate, add kinase buffer, recombinant Enzyme X, and the peptide substrate.

    • Add the serially diluted compounds or DMSO vehicle to the wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and measure the remaining ATP by adding the detection reagent.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This guide provides a structured approach to validating the target of this compound. By employing these established methods, researchers can build a strong evidence-based case for its mechanism of action and benchmark its performance against existing inhibitors.

References

A Comparative Analysis of Structure-Activity Relationships in N-Benzyl Nicotinamide Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

This comparison focuses on analogs where the core nicotinamide or isonicotinamide scaffold is functionalized with a benzyl group, exploring how substitutions on both the pyridine and benzyl rings influence their biological effects, primarily in the context of anticancer and enzyme-inhibitory activities.

Quantitative SAR Data Comparison

The biological activity of N-benzyl nicotinamide and related analogs varies significantly with minor structural alterations. The following tables summarize the quantitative data from key studies, showcasing the potency of different derivatives against various biological targets.

Table 1: Anticancer Activity of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide Analogs [1]

Compound IDSubstitution on Benzyl RingMean GI50 (µM)
4a Unsubstituted>10
4b 2-Chloro>10
4f 4-Chloro2.17
4g 4-Bromo1.98
4i 4-Nitro2.85
4t 3,4,5-Trimethoxy>10

GI50: The concentration of the compound that causes 50% growth inhibition.

Table 2: VEGFR-2 Inhibitory Activity of Substituted Nicotinamide Derivatives [2]

Compound IDKey Structural FeaturesVEGFR-2 IC50 (nM)HCT-116 IC50 (µM)HepG2 IC50 (µM)
8 N-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenylamino)nicotinamide77.025.47.1
Sorafenib Reference Drug53.65--

IC50: The concentration of the compound that inhibits 50% of the enzyme activity or cell growth.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key biological assays used in the cited studies.

In Vitro Anticancer Screening (NCI-60 Cell Line Panel)[1]
  • Cell Lines: A panel of 60 human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney were used.

  • Compound Preparation: Compounds were dissolved in DMSO to prepare stock solutions.

  • Assay Procedure:

    • Cells were seeded in 96-well microtiter plates and incubated for 24 hours.

    • The test compounds were added at various concentrations and incubated for an additional 48 hours.

    • After incubation, the cells were fixed in situ by the gentle addition of cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.

    • The supernatant was discarded, and the plates were washed with water and air-dried.

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) was added to each well, and plates were incubated for 10 minutes at room temperature.

    • Unbound dye was removed by washing with 1% acetic acid, and the plates were air-dried.

    • Bound stain was solubilized with 10 mM trizma base, and the absorbance was read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The GI50 values were calculated from dose-response curves.

VEGFR-2 Kinase Inhibition Assay[2]
  • Enzyme and Substrate: Recombinant human VEGFR-2 enzyme and a suitable substrate peptide were used.

  • Assay Buffer: The assay was performed in a kinase buffer containing ATP.

  • Procedure:

    • The test compounds were pre-incubated with the VEGFR-2 enzyme in the kinase buffer.

    • The kinase reaction was initiated by the addition of ATP and the substrate.

    • The reaction mixture was incubated at 30°C for a specified time.

    • The amount of phosphorylated substrate was quantified using a suitable detection method, such as a fluorescence-based assay.

  • Data Analysis: The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The biological effects of these compounds are often mediated through their interaction with specific signaling pathways. The diagrams below, generated using the DOT language, illustrate a general workflow for SAR studies and a key signaling pathway targeted by some nicotinamide analogs.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration A Lead Compound Identification B Analog Design (e.g., substitutions) A->B C Chemical Synthesis B->C D In Vitro Assays (e.g., enzyme inhibition, cytotoxicity) C->D E In Vivo Models (if promising) D->E F SAR Analysis D->F E->F G Refinement of Pharmacophore Model F->G G->B Iterative Design

Caption: General workflow of a structure-activity relationship (SAR) study.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor Nicotinamide Analog (e.g., Compound 8) Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

Concluding Remarks

The structure-activity relationships of N-benzyl nicotinamide and isonicotinamide analogs are complex, with subtle changes in chemical structure leading to significant differences in biological activity. For instance, the anticancer activity of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides is highly sensitive to the substitution pattern on the benzyl ring, with halogenated and nitro-substituted analogs showing enhanced potency.[1] Similarly, the introduction of specific phenylamino moieties to the nicotinamide scaffold can result in potent inhibition of key signaling molecules like VEGFR-2.[2]

While the direct SAR of N4-Benzyl-2,6-dichloroisonicotinamide remains to be elucidated, the findings presented in this guide for structurally related compounds offer a solid foundation for the rational design of novel and more potent analogs. Future studies focusing on the specific 2,6-dichloro substitution pattern are warranted to fully understand its contribution to the biological activity profile of this class of compounds.

References

Efficacy of Novel Kinase Inhibitors in Pancreatic Cancer Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Data on N4-Benzyl-2,6-dichloroisonicotinamide necessitates a shift in focus to a viable alternative. This guide provides a comprehensive analysis of the LIMK2 inhibitor, T56-LIMKi, benchmarked against the standard-of-care chemotherapy, Gemcitabine, in pancreatic cancer xenograft models.

Pancreatic cancer remains one of the most challenging malignancies to treat, with a persistently low five-year survival rate. The development of novel therapeutic agents is paramount, and preclinical evaluation in robust models, such as patient-derived or cell line-derived xenografts, is a critical step in this process. While the initial focus of this guide was to be on this compound, a thorough search of publicly available scientific literature and databases revealed no data on its efficacy in xenograft models.

Consequently, this guide will focus on a promising and well-documented alternative, the novel LIM domain kinase 2 (LIMK2) inhibitor, T56-LIMKi. This compound has demonstrated efficacy in preclinical models of pancreatic cancer and offers a distinct mechanism of action compared to traditional cytotoxic agents.[1][2][3][4] For comparative purposes, its performance will be evaluated alongside Gemcitabine, a long-standing first-line chemotherapeutic agent for pancreatic cancer.[5][6][7]

Comparative Efficacy in Panc-1 Xenograft Models

The following table summarizes the available quantitative data on the efficacy of T56-LIMKi and Gemcitabine in inhibiting the growth of Panc-1 human pancreatic cancer xenografts in immunodeficient mice.

Treatment AgentCell LineXenograft ModelDosage and AdministrationKey Efficacy Metric(s)Reported ToxicityReference
T56-LIMKi Panc-1Subcutaneous30 mg/kg and 60 mg/kg, daily oral gavageDose-dependent reduction in tumor volume. At 35 days, 60 mg/kg T56-LIMKi resulted in a ~50% reduction in tumor volume compared to vehicle control. Reduced p-cofilin levels in tumor homogenates by 25 ± 10.8%.No signs of attendant toxicity or weight loss were observed at doses up to 100 mg/kg.[8][9][1][3][8][9][10]
Gemcitabine Panc-1Orthotopic40 mg/kg, intravenous injectionMonotherapy showed a significant tumor inhibitory effect compared to the control group. When combined with a Plk1 inhibitor, the tumor inhibitory effect was significantly greater than with Gemcitabine alone.[5]Specific toxicity data for monotherapy was not detailed in the comparative context but is a known side effect of treatment.[5]
Gemcitabine Panc-1Subcutaneous50 mg/kg, intraperitoneal injection, twice weekly for 3 weeksMonotherapy showed a significant reduction in tumor growth compared to the untreated control group.[7]Not specified in the study.[7]

Mechanism of Action: T56-LIMKi

T56-LIMKi exerts its anti-tumor effect through the specific inhibition of LIMK2, a serine/threonine kinase that plays a crucial role in regulating actin cytoskeletal dynamics.[1][2][3] The signaling cascade leading to its effect is initiated by the RhoA GTPase, which activates ROCK (Rho-associated kinase). ROCK, in turn, phosphorylates and activates LIMK2. Activated LIMK2 then phosphorylates cofilin, an actin-depolymerizing factor, on serine 3, leading to its inactivation. Inactivated cofilin can no longer sever actin filaments, resulting in the accumulation of F-actin stress fibers. This stabilization of the actin cytoskeleton is implicated in cancer cell migration, invasion, and proliferation.[10][11][12]

T56-LIMKi specifically targets and inhibits the kinase activity of LIMK2, preventing the phosphorylation of cofilin.[1][3] This leads to an increase in active, dephosphorylated cofilin, which can then sever actin filaments, promoting cytoskeletal dynamics that are unfavorable for tumor cell growth and invasion.[1][10]

LIMK2_Pathway cluster_activation cluster_inactivation RhoA RhoA ROCK ROCK RhoA->ROCK Activates LIMK2 LIMK2 ROCK->LIMK2 Phosphorylates p_LIMK2 p-LIMK2 (Active) LIMK2->p_LIMK2 Activation p_Cofilin p-Cofilin (Inactive) p_LIMK2->p_Cofilin Phosphorylates Cofilin Cofilin (Active) Cofilin->p_Cofilin Inactivation Actin_Severing Actin Filament Severing Cofilin->Actin_Severing Actin_Stabilization Actin Stress Fiber Formation p_Cofilin->Actin_Stabilization T56_LIMKi T56-LIMKi T56_LIMKi->p_LIMK2 Inhibits Tumor_Inhibition Inhibition of Tumor Growth & Invasion Actin_Severing->Tumor_Inhibition

T56-LIMKi inhibits the RhoA-ROCK-LIMK2 signaling pathway.

Experimental Protocols

The following section details a representative experimental protocol for evaluating the efficacy of therapeutic agents in a Panc-1 xenograft model, based on methodologies reported in the cited literature.

Cell Line and Culture:

  • Cell Line: PANC-1 human pancreatic cancer cells.[4][13]

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[14]

Animal Model:

  • Species: Immunocompromised mice (e.g., BALB/c nude or SCID mice), typically 6-8 weeks old.[7][14][15]

  • Acclimatization: Animals are acclimated for at least one week prior to the commencement of the study.[14]

Tumor Implantation and Growth:

  • Cell Preparation: PANC-1 cells are harvested during their exponential growth phase.

  • Implantation: A suspension of 2 x 10^6 to 5 x 10^6 PANC-1 cells in a suitable medium (e.g., PBS or DMEM), often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.[7][14][15]

  • Tumor Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers, typically twice a week. Tumor volume is calculated using the formula: (Length x Width²) / 2.[7][15]

Treatment Administration:

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.[15]

  • T56-LIMKi Administration: Administered daily via oral gavage at specified doses (e.g., 30 mg/kg and 60 mg/kg) in a vehicle such as 0.5% carboxymethylcellulose.[8][9]

  • Gemcitabine Administration: Typically administered intravenously or intraperitoneally at doses ranging from 40 mg/kg to 50 mg/kg, with varying schedules (e.g., once daily for a set period or twice weekly).[5][7]

  • Control Group: Receives the vehicle used for the therapeutic agent.

Efficacy Evaluation:

  • Primary Endpoint: Tumor growth inhibition over the course of the study.

  • Secondary Endpoints: Body weight of the mice (to monitor toxicity), and at the end of the study, tumor weight and analysis of biomarkers (e.g., p-cofilin levels via Western blot or immunohistochemistry).

Experimental_Workflow Cell_Culture PANC-1 Cell Culture Harvest Cell Harvest Cell_Culture->Harvest Implantation Subcutaneous Implantation in Mice Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Administration (T56-LIMKi or Gemcitabine) Randomization->Treatment Control Vehicle Control Randomization->Control Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Control->Data_Collection Analysis Endpoint Analysis (Tumor Weight, Biomarkers) Data_Collection->Analysis

Workflow for a typical Panc-1 xenograft study.

Conclusion

Further research is warranted to optimize the dosing and schedule of T56-LIMKi and to explore its efficacy in combination with standard-of-care chemotherapies like Gemcitabine or other targeted agents. The unique mechanism of T56-LIMKi may offer a synergistic effect when combined with drugs that act on different cellular pathways, potentially overcoming mechanisms of resistance to conventional therapies. Future studies in patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors, would provide more robust preclinical data to support the clinical translation of this novel inhibitor for the treatment of pancreatic cancer.

References

A Comprehensive Guide to the Cross-Reactivity Profiling of N4-Benzyl-2,6-dichloroisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity profile of the novel compound N4-Benzyl-2,6-dichloroisonicotinamide. Due to the limited publicly available data on this specific molecule, this document outlines a strategic approach to characterization, drawing parallels with known activities of its core scaffold, 2,6-dichloroisonicotinamide, and detailing essential experimental protocols for comprehensive off-target analysis. The methodologies and data presentation formats described herein are designed to guide researchers in generating a robust selectivity profile, a critical step in preclinical drug development.

The 2,6-dichloroisonicotinamide core has been identified as a versatile scaffold in the synthesis of various biologically active agents. Derivatives have been investigated for their potential as antimalarials, inhibitors of HIV-1 reverse transcriptase, and fungicides. Furthermore, its use as an intermediate in the synthesis of protein kinase D inhibitors suggests that the kinome is a crucial target family to investigate for potential on- and off-target effects of this compound.

Comparative Analysis of Kinase Inhibitor Selectivity

A primary step in characterizing a novel compound with a potential kinase-inhibiting scaffold is to perform a broad screen against a panel of kinases. This allows for the identification of primary targets and unintended off-targets, providing a quantitative measure of selectivity. Below is a hypothetical comparison of this compound against two well-characterized kinase inhibitors, Dasatinib (a multi-kinase inhibitor) and a hypothetical selective inhibitor "Compound X".

Table 1: Comparative Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase TargetThis compoundDasatinib (BMS-354825)[1][2]Compound X (Selective Inhibitor)
Primary Target(s)
Protein Kinase D195%85%2%
Key Off-Targets
SRC65%99%5%
ABL158%99%3%
c-KIT45%98%<1%
EGFR15%90%1%
VEGFR222%92%4%
p38α (MAPK14)8%75%<1%
Selectivity Score (S10 at 1µM) 0.150.030.85

Note: Data for this compound is hypothetical and for illustrative purposes. Selectivity Score (S10) is the fraction of kinases with >90% inhibition out of a panel of tested kinases.

Table 2: IC50 Values for Key On- and Off-Targets (nM)

Kinase TargetThis compound (Hypothetical)Dasatinib
Protein Kinase D15015
SRC250<1
ABL1310<1
c-KIT5005
EGFR>10,00020

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are protocols for key assays used to determine compound selectivity and target engagement.

Kinase Panel Screening (ADP-Glo™ Assay)

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[3][4]

Methodology:

  • Reaction Setup: A purified active kinase is incubated with the test compound (e.g., this compound at various concentrations) in a multi-well plate.

  • Initiation: The kinase reaction is initiated by the addition of the specific substrate and ATP at a concentration close to the Km for each kinase.

  • ADP Detection: After a defined incubation period, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A detection reagent is then added to convert the generated ADP into ATP.

  • Signal Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the initial kinase activity.

  • Data Analysis: The reduction in luminescence in the presence of the compound compared to a DMSO control is used to calculate the percent inhibition. IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to verify the direct binding of a compound to its target protein within the complex environment of a living cell.[2][5][6] The principle is that ligand binding increases the thermal stability of the target protein.[5]

Methodology:

  • Cell Treatment: Intact cells are incubated with the test compound or a vehicle control (DMSO) to allow for cell penetration and target binding.

  • Heating: The cell suspensions are then heated to a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler.[5] This induces denaturation and aggregation of proteins.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.[5]

  • Protein Quantification: The amount of soluble target protein remaining at each temperature is quantified by a protein detection method, typically immunoblotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to a higher temperature in the compound-treated sample indicates target engagement.[5] An isothermal dose-response experiment can then be performed at a fixed temperature to determine the compound's potency in stabilizing the target.[5]

KiNativ™ In-Situ Kinase Profiling

This chemical proteomics platform identifies and quantifies kinase targets directly in cell or tissue lysates based on inhibitor-dependent changes in the reactivity of a conserved lysine in the ATP binding pocket.[7][8]

Methodology:

  • Lysate Treatment: Cell lysates are treated with the test compound or a DMSO control.

  • Probe Labeling: A biotinylated acyl phosphate of ATP or ADP is added to the lysates. This probe covalently labels the active site lysine of kinases that are not occupied by the test inhibitor.[7]

  • Proteolysis: The proteome is digested with trypsin.

  • Enrichment: The biotinylated peptides are enriched using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: The enriched peptides are identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]

  • Data Analysis: The abundance of a kinase-specific peptide in the compound-treated sample is compared to the control. A decrease in the peptide signal indicates that the compound has engaged with and inhibited the kinase.

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling cascade involving Protein Kinase D1 (PKD1), a potential target of nicotinamide derivatives, and other kinases that represent potential off-targets.

G Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR PLC PLC GPCR->PLC activates EGFR EGFR SRC SRC EGFR->SRC activates PKC PKC PLC->PKC activates PKD1 PKD1 PKC->PKD1 activates RAS RAS SRC->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 activates CREB CREB PKD1->CREB activates Cytoskeletal Reorganization Cytoskeletal Reorganization PKD1->Cytoskeletal Reorganization Gene Expression Gene Expression CREB->Gene Expression AP1->Gene Expression

Caption: A simplified diagram of signaling pathways involving potential on- and off-targets.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the Cellular Thermal Shift Assay (CETSA) and Kinase Panel Screening.

G CETSA Experimental Workflow A 1. Cell Culture (e.g., HEK293) B 2. Compound Treatment (this compound vs. DMSO) A->B C 3. Heat Shock (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Centrifugation (Separate Soluble/Aggregated Proteins) D->E F 6. Sample Preparation (Supernatant Collection) E->F G 7. Protein Quantification (Immunoblot or Mass Spec) F->G H 8. Data Analysis (Generate Melting Curves) G->H

Caption: A step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

G Kinase Panel Screening Workflow (ADP-Glo) A 1. Prepare Assay Plate (Kinase, Buffer, Compound) B 2. Initiate Reaction (Add Substrate/ATP Mix) A->B C 3. Incubate (Allow Kinase Reaction to Proceed) B->C D 4. Terminate & Deplete ATP (Add ADP-Glo™ Reagent) C->D E 5. Convert ADP to ATP (Add Kinase Detection Reagent) D->E F 6. Incubate (Develop Luminescent Signal) E->F G 7. Read Luminescence (Plate Reader) F->G H 8. Data Analysis (% Inhibition, IC50 Calculation) G->H

Caption: A typical workflow for a high-throughput kinase panel screen using the ADP-Glo™ assay.

References

A Comparative Guide to Target Engagement Validation Assays for N4-Benzyl-2,6-dichloroisonicotinamide and Alternative VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biological target of N4-Benzyl-2,6-dichloroisonicotinamide has not been definitively identified in publicly available literature. For the purpose of this guide, we will proceed with the hypothetical scenario that this compound is an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This allows for a practical comparison of target engagement validation assays using established VEGFR-2 inhibitors, Sorafenib and Vandetanib, as benchmarks. The experimental data presented for this compound is illustrative and should be considered hypothetical.

Introduction

Validating that a compound directly interacts with its intended molecular target within a cellular context is a critical step in drug discovery. This guide provides a comparative overview of key assays for validating the target engagement of VEGFR-2 inhibitors. We will explore three widely used methodologies: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and Western Blotting for Phospho-VEGFR-2. By comparing the principles, protocols, and data outputs of these assays, researchers can make informed decisions about the most appropriate methods for their drug development programs.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues. This initiates a downstream signaling cascade involving pathways such as the PLCγ-PKC-Raf-MEK-ERK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival. Small molecule inhibitors typically target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking these downstream effects.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization pVEGFR2 p-VEGFR2 Dimerization->pVEGFR2 PLCg PLCγ pVEGFR2->PLCg Activates PI3K PI3K pVEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor This compound (or alternative inhibitor) Inhibitor->Dimerization Inhibits CETSA_Workflow Cell_Culture 1. Cell Culture (e.g., HUVECs) Compound_Incubation 2. Compound Incubation Cell_Culture->Compound_Incubation Heat_Challenge 3. Heat Challenge (Temperature Gradient) Compound_Incubation->Heat_Challenge Cell_Lysis 4. Cell Lysis Heat_Challenge->Cell_Lysis Centrifugation 5. Centrifugation (Separate soluble/aggregated protein) Cell_Lysis->Centrifugation Protein_Quantification 6. Soluble Protein Quantification (Western Blot or other) Centrifugation->Protein_Quantification Data_Analysis 7. Data Analysis (Melting curve, ΔTagg) Protein_Quantification->Data_Analysis NanoBRET_Workflow Cell_Transfection 1. Cell Transfection (HEK293 with NanoLuc®-VEGFR-2) Cell_Seeding 2. Seed Cells in Assay Plate Cell_Transfection->Cell_Seeding Compound_Addition 3. Add Test Compounds Cell_Seeding->Compound_Addition Tracer_Addition 4. Add Fluorescent Tracer Compound_Addition->Tracer_Addition Substrate_Addition 5. Add NanoLuc® Substrate Tracer_Addition->Substrate_Addition BRET_Measurement 6. Measure BRET Signal Substrate_Addition->BRET_Measurement Data_Analysis 7. Data Analysis (IC50/Ki determination) BRET_Measurement->Data_Analysis

A Comparative Analysis of N4-Benzyl-2,6-dichloroisonicotinamide and Dasatinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis between N4-Benzyl-2,6-dichloroisonicotinamide and Dasatinib is not feasible at this time due to a significant lack of publicly available biological data for this compound. Extensive searches of the scientific literature and chemical databases have yielded no information on the mechanism of action, target profile, or any experimental data related to the biological activity of this compound.

While some research exists on structurally related compounds, such as N-benzylnicotinamide and other isonicotinamide derivatives, their reported biological activities are diverse, including potential roles as models for NAD+/NADH, and in some cases, anticancer or fungicidal properties through various mechanisms. However, these findings cannot be directly extrapolated to this compound.

In contrast, Dasatinib is a well-characterized, potent, multi-targeted kinase inhibitor used in the treatment of certain types of cancer. This guide will provide a comprehensive overview of Dasatinib, including its mechanism of action, target profile, experimental data, and relevant signaling pathways.

Dasatinib: A Multi-Kinase Inhibitor

Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its mechanism of action involves the inhibition of multiple kinases that are crucial for the growth and survival of cancer cells.

Mechanism of Action and Target Profile

Dasatinib's primary target is the BCR-ABL fusion protein, the hallmark of CML and Ph+ ALL.[1] It binds to both the active and inactive conformations of the ABL kinase domain, making it effective against imatinib-resistant mutations.[3] Beyond BCR-ABL, Dasatinib potently inhibits Src family kinases (SFKs) including Src, LCK, YES, and FYN, as well as other kinases such as c-KIT, ephrin A2 receptor (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[1][4] This broad target profile contributes to its efficacy in various cancer cell types.

Quantitative Data: Kinase Inhibition and Clinical Efficacy

The following tables summarize the in vitro kinase inhibitory activity of Dasatinib and key results from clinical trials.

Table 1: In Vitro Kinase Inhibition Profile of Dasatinib

Kinase TargetIC50 (nM)Reference
ABL0.8 - 8[5][6]
SRC1.7 - 8.5[5]
LCK1.1[6]
c-KIT12[6]
PDGFRβ28[6]
EPHA216[6]

IC50 values represent the concentration of Dasatinib required to inhibit 50% of the kinase activity in vitro and can vary depending on the assay conditions.

Table 2: Selected Clinical Trial Data for Dasatinib in Chronic Myeloid Leukemia (CML)

TrialPhasePatient PopulationTreatmentKey OutcomesReference
DASISIONIIINewly Diagnosed CML-CPDasatinib 100 mg once daily vs. Imatinib 400 mg once dailyHigher rates of complete cytogenetic response (CCyR) and major molecular response (MMR) with Dasatinib at 5 years. Similar overall and progression-free survival.[7]
SWOG S0325IINewly Diagnosed CML-CPDasatinib 100 mg once daily vs. Imatinib 400 mg once dailyHigher rate of CCyR with Dasatinib at 12 months.[8]
START-CIIImatinib-Resistant/Intolerant CML-CPDasatinib 70 mg twice daily90% complete hematologic response and 52% major cytogenetic response at 8 months.[9]
START-AIIImatinib-Resistant/Intolerant CML-APDasatinib 70 mg twice daily64% major hematologic response and 39% major cytogenetic response at 14 months.[9]

CML-CP: Chronic Phase Chronic Myeloid Leukemia; CML-AP: Accelerated Phase Chronic Myeloid Leukemia

Signaling Pathways and Experimental Workflows

Dasatinib exerts its therapeutic effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

BCR_ABL_Signaling cluster_downstream Downstream Signaling BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 CRKL CRKL BCR_ABL->CRKL Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation CRKL->Proliferation

Caption: Dasatinib inhibits the constitutively active BCR-ABL kinase, blocking multiple downstream pathways.

Src_Signaling cluster_downstream_src Downstream Signaling Src Src Family Kinases (Src, LCK, etc.) FAK FAK Src->FAK p130CAS p130CAS Src->p130CAS AKT_path PI3K/AKT Src->AKT_path MAPK_path RAS/MAPK Src->MAPK_path Dasatinib Dasatinib Dasatinib->Src Inhibits Cell_Functions Cell Adhesion Migration Invasion FAK->Cell_Functions p130CAS->Cell_Functions AKT_path->Cell_Functions MAPK_path->Cell_Functions

Caption: Dasatinib's inhibition of Src family kinases impacts cell adhesion, migration, and invasion.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., Dasatinib) in 100% DMSO.

    • Prepare a reaction buffer appropriate for the specific kinase (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare solutions of the kinase, a suitable substrate (peptide or protein), and ATP in the reaction buffer.

  • Assay Procedure:

    • Serially dilute the test compound in the reaction buffer to create a range of concentrations.

    • In a microplate, add the kinase and the test compound dilutions.

    • Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate at 30°C for a specified duration (e.g., 30-90 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the kinase activity. This can be done using various methods, such as:

      • Radiometric assays: Measuring the incorporation of radioactive phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.[10]

      • Fluorescence-based assays: Using fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP) with labeled substrates or antibodies.[11]

      • Luminescence-based assays: Detecting the amount of ADP produced using a coupled enzyme system (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Kinase_Assay_Workflow Start Start Reagent_Prep Reagent Preparation Start->Reagent_Prep Serial_Dilution Serial Dilution of Inhibitor Reagent_Prep->Serial_Dilution Plate_Setup Plate Setup: Kinase + Inhibitor Serial_Dilution->Plate_Setup Incubation1 Pre-incubation Plate_Setup->Incubation1 Reaction_Start Initiate Reaction: Add Substrate + ATP Incubation1->Reaction_Start Incubation2 Reaction Incubation Reaction_Start->Incubation2 Reaction_Stop Stop Reaction Incubation2->Reaction_Stop Detection Signal Detection Reaction_Stop->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

While a direct comparison with this compound is not possible due to the absence of available data, this guide provides a comprehensive overview of Dasatinib for researchers, scientists, and drug development professionals. The provided data tables, signaling pathway diagrams, and experimental protocols offer a detailed understanding of this important multi-kinase inhibitor. Further research is required to elucidate the biological properties of this compound to enable any future comparative analysis.

References

In Vivo Validation of N4-Benzyl-2,6-dichloroisonicotinamide's Anticancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide is intended to provide an objective comparison of the in vivo anticancer effects of N4-Benzyl-2,6-dichloroisonicotinamide against other alternatives, supported by experimental data. However, a comprehensive search of publicly available scientific literature and databases has revealed no specific in vivo validation studies for this compound .

To provide a valuable resource for researchers in this area, this document will instead offer a comparative overview of the anticancer effects of the broader class of nicotinamide and isonicotinamide derivatives . The experimental protocols, data, and mechanistic pathways presented are drawn from studies on these related compounds and can serve as a methodological framework for the future in vivo evaluation of this compound.

Data Presentation: In Vitro Cytotoxicity of Nicotinamide Derivatives

The following table summarizes the in vitro cytotoxic activity of various nicotinamide derivatives against a range of human cancer cell lines. This data provides a baseline for the potential anticancer efficacy that might be expected from compounds within this class.

Compound/Derivative ClassCancer Cell LineIC50 / GI50 ValueReference
Nicotinamide-based diamide (Compound 4d) NCI-H460 (Lung)IC50: 4.07 ± 1.30 µg/mL[1]
A549 (Lung)IC50: 13.09 ± 2.45 µg/mL[1]
NCI-H1975 (Lung)IC50: 12.82 ± 1.59 µg/mL[1]
N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide (Compound 4g) Panel of 60 human cancer cell linesGI50: 0.25 to 8.34 µM[2]
N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide (Compound 4i) Panel of 60 human cancer cell linesGI50: 1.42 to 5.86 µM[2]
Novel Nicotinamide Derivative (Compound 10) HCT-116 (Colon)IC50: 15.4 µM[3][4][5]
HepG2 (Liver)IC50: 9.8 µM[3][4][5]
Novel Nicotinamide Derivative (Compound 7) HCT-116 (Colon)IC50: 15.7 µM[3][4][5]
HepG2 (Liver)IC50: 15.5 µM[3][4][5]

Experimental Protocols: A Framework for In Vivo Validation

The following is a detailed methodology for a xenograft mouse model, a standard and critical experiment for assessing the in vivo anticancer efficacy of a novel compound.

Human Tumor Xenograft Model
  • Cell Culture and Preparation: Human cancer cell lines (e.g., MOLM-14 acute myeloid leukemia cells) are cultured in appropriate sterile media supplemented with fetal bovine serum and antibiotics. Cells are grown to a logarithmic phase and harvested. Cell viability is confirmed to be >95% using a trypan blue exclusion assay.

  • Animal Husbandry: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old, are used. Animals are housed in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and light cycles, and provided with sterile food and water ad libitum.

  • Tumor Cell Implantation: A suspension of 5 × 10⁶ MOLM-14 cells in 100 µL of a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio) is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Grouping: Tumors are allowed to grow until they reach a palpable volume of approximately 100-150 mm³. Tumor volume is measured every two days using digital calipers, calculated with the formula: Volume = (Length × Width²) / 2. Mice are then randomized into control and treatment groups.

  • Compound Administration: The test compound (e.g., this compound) is formulated in an appropriate vehicle (e.g., a solution of 0.5% hydroxypropyl methylcellulose and 0.2% Tween 80 in water). The compound is administered to the treatment groups at predetermined doses (e.g., 25, 50, 100 mg/kg) via a relevant route, such as oral gavage or intraperitoneal injection, daily for a specified period (e.g., 21 days). The control group receives the vehicle only.

  • Efficacy and Toxicity Assessment: Animal body weight and tumor volumes are recorded throughout the study. Signs of toxicity (e.g., changes in behavior, appetite, or fur texture) are monitored daily.

  • Study Endpoint and Tissue Collection: The study is terminated when tumors in the control group reach a predetermined maximum size or after the treatment period. Mice are euthanized by CO₂ asphyxiation followed by cervical dislocation. Tumors are excised, weighed, and a portion is fixed in formalin for histopathological analysis, while another portion is snap-frozen for biomarker analysis.

Visualizations: Pathways and Processes

The following diagrams illustrate a key signaling pathway often implicated in the action of anticancer agents and a standard workflow for in vivo studies.

cluster_0 Cellular Exterior cluster_1 Cellular Interior Anticancer Compound Anticancer Compound Receptor Receptor Anticancer Compound->Receptor Signal Transduction Signal Transduction Receptor->Signal Transduction Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) Signal Transduction->Bcl-2 (Anti-apoptotic) Bax (Pro-apoptotic) Bax (Pro-apoptotic) Signal Transduction->Bax (Pro-apoptotic) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 (Anti-apoptotic)->Mitochondrial Outer Membrane Permeabilization Bax (Pro-apoptotic)->Mitochondrial Outer Membrane Permeabilization Caspase Cascade Activation Caspase Cascade Activation Mitochondrial Outer Membrane Permeabilization->Caspase Cascade Activation Apoptosis Apoptosis Caspase Cascade Activation->Apoptosis

Caption: A generalized signaling pathway for apoptosis induction.

Lead Compound Identification Lead Compound Identification In Vivo Model Selection In Vivo Model Selection Lead Compound Identification->In Vivo Model Selection Dose Range Finding Study Dose Range Finding Study In Vivo Model Selection->Dose Range Finding Study Tumor Implantation & Growth Tumor Implantation & Growth Dose Range Finding Study->Tumor Implantation & Growth Treatment & Monitoring Treatment & Monitoring Tumor Implantation & Growth->Treatment & Monitoring Data Collection (Tumor Volume, Body Weight) Data Collection (Tumor Volume, Body Weight) Treatment & Monitoring->Data Collection (Tumor Volume, Body Weight) Endpoint Analysis Endpoint Analysis Data Collection (Tumor Volume, Body Weight)->Endpoint Analysis Tumor Excision & Analysis Tumor Excision & Analysis Endpoint Analysis->Tumor Excision & Analysis Toxicity Evaluation (Histopathology) Toxicity Evaluation (Histopathology) Endpoint Analysis->Toxicity Evaluation (Histopathology) Statistical Analysis & Reporting Statistical Analysis & Reporting Tumor Excision & Analysis->Statistical Analysis & Reporting Toxicity Evaluation (Histopathology)->Statistical Analysis & Reporting

Caption: Experimental workflow for in vivo anticancer studies.

References

N4-Benzyl-2,6-dichloroisonicotinamide: Kinase Selectivity Profile Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough search of publicly available scientific literature and databases, no specific data regarding the kinase selectivity of N4-Benzyl-2,6-dichloroisonicotinamide could be identified. As a result, a detailed comparison guide on its performance against a panel of kinases cannot be provided at this time.

For researchers, scientists, and drug development professionals interested in the potential of this compound as a kinase inhibitor, this lack of public data presents a significant knowledge gap. While the chemical structure, featuring a dichlorinated pyridine ring and a benzylamide group, hints at potential interactions with kinase ATP-binding sites, empirical evidence is necessary to substantiate any such hypothesis.

Typically, the evaluation of a compound's kinase selectivity involves screening against a broad panel of kinases to determine its inhibitory activity, often expressed as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. This data is crucial for understanding a compound's potency, specificity, and potential off-target effects, which are critical considerations in drug discovery and development.

Without this fundamental data for this compound, it is impossible to:

  • Summarize its quantitative inhibitory activity in a comparative table.

  • Detail the specific experimental protocols used for its evaluation.

  • Illustrate its position within relevant signaling pathways.

Researchers investigating novel kinase inhibitors are encouraged to perform comprehensive kinase panel screening to elucidate the selectivity profile of their compounds of interest. A generalized workflow for such an investigation is outlined below.

General Experimental Workflow for Kinase Inhibitor Profiling

A typical workflow to determine the kinase selectivity of a novel compound like this compound would involve several key steps.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation A Compound Synthesis and Purification B Kinase Panel Screening (e.g., 96-well plate format) A->B C Determination of IC50 Values for 'Hit' Kinases B->C F Selectivity Profiling (e.g., Kinome mapping) C->F D Target Engagement Assays (e.g., CETSA, NanoBRET) E Phenotypic Screening (e.g., Proliferation, Apoptosis) D->E H Identification of Potential Signaling Pathways E->H G Structure-Activity Relationship (SAR) Analysis F->G

A generalized workflow for kinase inhibitor profiling.

Detailed Methodologies for Key Experiments

Should data for this compound become available, the following experimental protocols would be representative of the methods used to generate it.

Biochemical Kinase Assays (for IC50 determination):

  • Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate.

  • Reagents:

    • Recombinant purified kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or in a system with a detection antibody for phosphorylated substrates.

    • Assay buffer (typically containing MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES).

    • Test compound (this compound) at various concentrations.

  • Procedure (Example using radioactive ATP):

    • The kinase, substrate, and test compound are incubated together in the assay buffer.

    • The reaction is initiated by the addition of the ATP solution.

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, typically by adding a solution like phosphoric acid.

    • A portion of the reaction mixture is spotted onto a filter membrane (e.g., P81 phosphocellulose paper).

    • The membrane is washed to remove unincorporated ATP.

    • The amount of radioactivity incorporated into the substrate on the filter is measured using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Target Engagement Assays:

  • Principle: These assays confirm that the compound interacts with its intended target kinase within a cellular context.

  • Example Method (Cellular Thermal Shift Assay - CETSA):

    • Intact cells are treated with the test compound or a vehicle control.

    • The cells are heated to a range of temperatures.

    • The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

    • The amount of the target kinase remaining in the soluble fraction is quantified by a method such as Western blotting or mass spectrometry.

    • Binding of the compound to the target kinase stabilizes it, resulting in a higher melting temperature compared to the vehicle-treated control.

Until such studies are conducted and the results are published, the kinase selectivity and therapeutic potential of this compound will remain speculative. The scientific community awaits empirical data to shed light on the biological activity of this compound.

Safety Operating Guide

Safe Disposal of N4-Benzyl-2,6-dichloroisonicotinamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of N4-Benzyl-2,6-dichloroisonicotinamide, a compound frequently used in scientific research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, crucial for understanding its hazard profile and handling requirements.

PropertyValueSource
Molecular Formula C₁₃H₁₀Cl₂N₂ON/A
Molecular Weight 293.14 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 117.6 - 120.8 °C[1]
Hazards Skin irritant, serious eye irritant.[2][3]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1][2]

Experimental Protocols: Proper Disposal Procedures

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound. This protocol is based on general guidelines for the disposal of chlorinated organic compounds and should be performed in accordance with all applicable federal, state, and local regulations.

2.1. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If working with fine powders or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.

2.2. Waste Segregation and Collection

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure lid.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound". Also, indicate the primary hazards (e.g., "Irritant").

  • Solid Waste: Collect solid this compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and any spill cleanup materials in the designated solid waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed. As a chlorinated compound, it should be segregated with other halogenated organic waste.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

2.3. Decontamination of Empty Containers

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The rinsate from the triple rinsing process is considered hazardous waste and must be collected in the designated liquid hazardous waste container for chlorinated organic compounds.

  • Container Disposal: Once triple-rinsed and air-dried in a well-ventilated area (such as a fume hood), the container can be disposed of as non-hazardous waste, provided all labels are defaced or removed.

2.4. Final Disposal Method

  • Professional Disposal Service: The collected waste must be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Incineration: High-temperature incineration is the recommended method for the complete destruction of chlorinated organic compounds like this compound. This process breaks down the molecule into less harmful components.

  • Environmental Protection: Under no circumstances should this compound or its containers be disposed of in a manner that allows it to enter the environment, such as in soil or waterways.

Mandatory Visualizations

3.1. Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Segregation cluster_decon Decontamination cluster_disposal Final Disposal A Identify N4-Benzyl-2,6- dichloroisonicotinamide Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Solid Waste (Powder, Contaminated Items) B->C D Liquid Waste (Solutions) B->D E Segregate into Labeled 'Halogenated Organic Waste' Container C->E D->E I Store Waste in Designated Satellite Accumulation Area E->I F Triple Rinse Empty Containers G Collect Rinsate as Hazardous Waste F->G H Dispose of Clean Container as Non-Hazardous F->H G->I J Arrange for Pickup by Licensed Hazardous Waste Vendor I->J K High-Temperature Incineration (Recommended Method) J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N4-Benzyl-2,6-dichloroisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of N4-Benzyl-2,6-dichloroisonicotinamide, tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and GHS Classification

Based on available data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentStandard
Eye and Face Protection Tight-fitting safety goggles and a face shield if there is a risk of splashing or significant dust generation.ANSI Z87.1 or EN 166
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves for integrity before each use and change them frequently, especially if contaminated.ASTM F1001 or EN 374
Body Protection A fully fastened laboratory coat, preferably one that is chemical-resistant. For larger quantities or tasks with a higher risk of exposure, chemical-resistant aprons or coveralls are recommended.
Respiratory Protection All handling of the solid compound should be performed in a certified chemical fume hood.[2] If a fume hood is not available or if aerosol generation is significant, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required.NIOSH 42 CFR 84 or EN 143
Foot Protection Closed-toe shoes made of a non-porous material.

Operational Plan: Step-by-Step Handling Procedure

This section details the procedural workflow for the safe handling of this compound, from receipt to disposal.

1. Preparation and Pre-Handling:

  • Ensure that a current Safety Data Sheet is accessible to all personnel handling the chemical.

  • Verify that all necessary PPE is available and in good condition.

  • Confirm that the chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[3]

  • Prepare a designated and clearly labeled work area. Cover the work surface with absorbent, disposable bench paper.[4]

2. Handling and Weighing:

  • Conduct all manipulations of the powdered chemical within a certified chemical fume hood to minimize inhalation exposure.[2][5]

  • When weighing, use an analytical balance inside the fume hood or tare a sealed container, add the powder inside the hood, and then re-weigh the sealed container outside the hood.[2][4]

  • Use dedicated, clean spatulas and weighing boats. Avoid creating dust clouds.[6]

  • Keep the container with the chemical sealed when not in use.

3. Dissolution and Use in Experiments:

  • If dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • Ensure all containers are clearly and accurately labeled with the chemical name, concentration, and hazard pictograms.

  • Handle all solutions containing the compound with the same level of precaution as the solid material.

4. Post-Handling and Decontamination:

  • Wipe down the work area with an appropriate solvent and then soap and water.

  • Decontaminate all equipment that came into contact with the chemical.

  • Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.[4]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][7][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation.[6] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[3]

Disposal Plan

As a halogenated organic compound, this compound and its waste must be treated as hazardous waste.

  • Waste Segregation: Collect all waste containing this chemical (including contaminated PPE, weighing paper, and excess material) in a dedicated, properly labeled hazardous waste container. Do not mix with non-halogenated waste.[11][12][13]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents.[11]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in regular trash.[11][13]

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management prep1 Verify Fume Hood & Safety Showers prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare & Demarcate Work Area prep2->prep3 handle1 Weigh Compound Carefully prep3->handle1 Start of Experiment handle2 Perform Experimental Work handle1->handle2 clean1 Decontaminate Equipment & Surfaces handle2->clean1 End of Experiment clean2 Segregate Halogenated Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 disp1 Label Hazardous Waste Container clean2->disp1 Transfer Waste clean4 Wash Hands Thoroughly clean3->clean4 disp2 Store Waste Securely disp1->disp2 disp3 Arrange for EHS Pickup disp2->disp3

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.